molecular formula C21H30O3 B10824339 17,17-(Ethylenedioxy)androst-4-en-3-one

17,17-(Ethylenedioxy)androst-4-en-3-one

Cat. No.: B10824339
M. Wt: 330.5 g/mol
InChI Key: KFDWIKRQOPJCDM-DEPCRRQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17,17-(Ethylenedioxy)androst-4-en-3-one is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDWIKRQOPJCDM-DEPCRRQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45OCCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 17,17-(Ethylenedioy)androst-4-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one, a crucial intermediate in the synthesis of various steroidal compounds. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthetic transformation.

Introduction

The selective protection of carbonyl groups is a fundamental strategy in the multi-step synthesis of complex organic molecules like steroids. This compound is synthesized from androst-4-ene-3,17-dione, a steroid with two ketone functionalities at the C3 and C17 positions. The synthesis involves the selective protection of the more reactive C17 ketone as a cyclic ketal using ethylene glycol. This chemoselectivity is pivotal for subsequent modifications at other positions of the steroid nucleus. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and requires the removal of water to drive the equilibrium towards the formation of the desired product.[1]

Reaction Principle and Specificity

The formation of this compound is a classic example of carbonyl group protection via ketalization. The general mechanism involves the acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group.

The selectivity for the C17 ketone over the C3 ketone in androst-4-ene-3,17-dione is attributed to the electronic and steric environment of the two carbonyl groups. The C3 ketone is part of an α,β-unsaturated system, which makes it less electrophilic compared to the saturated C17 ketone. This difference in reactivity allows for the selective protection of the C17 position under controlled reaction conditions.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various sources for the synthesis of this compound.

ParameterValueReference
Starting MaterialAndrost-4-ene-3,17-dione[2]
Protecting AgentEthylene glycol[1][2]
Catalystp-Toluenesulfonic acid (TsOH)[1]
SolventToluene or similar azeotrope-forming solvent[1]
ApparatusDean-Stark apparatus for water removal[1]
Molar Ratio (Androst-4-ene-3,17-dione : Ethylene glycol)1 : (1-40)[2]
Water Removal Agent (optional)Trimethyl orthoformate or triethyl orthoformate[2]
Reaction ConditionReflux[1]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

  • Androst-4-ene-3,17-dione

  • Ethylene glycol

  • p-Toluenesulfonic acid (TsOH) monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., methanol, ethanol, or acetone)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Melting point apparatus

  • NMR spectrometer and/or other analytical instruments for characterization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add androst-4-ene-3,17-dione, a sufficient amount of toluene to dissolve the steroid, and an excess of ethylene glycol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, thereby driving the reaction to completion. Continue the reflux until no more water is collected in the trap.

  • Reaction Quenching and Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetone) to yield pure this compound.

  • Characterization: Characterize the purified product by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Synthesis_Pathway Androstenedione Androst-4-ene-3,17-dione Product This compound Androstenedione->Product Ketalization Reagents Ethylene Glycol (HOCH2CH2OH) Reagents->Product Catalyst p-TsOH Catalyst->Product Catalyst

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Steroid, Solvent, Ethylene Glycol) Catalysis 2. Add Catalyst (p-TsOH) Setup->Catalysis Reflux 3. Reflux with Dean-Stark Trap Catalysis->Reflux Quench 4. Quenching & Washing Reflux->Quench Dry 5. Drying Organic Layer Quench->Dry Evaporate 6. Solvent Removal Dry->Evaporate Purify 7. Recrystallization Evaporate->Purify Characterize 8. Characterization (NMR, IR, MS, MP) Purify->Characterize

Caption: General experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, a synthetic derivative of the endogenous steroid androst-4-ene-3,17-dione, is a compound of interest in the fields of cosmetics and pharmacology. Its primary mechanism of action involves the inhibition of 5α-reductase and the competitive binding to the androgen receptor.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and known biological activities of this compound.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the known properties of the target compound and includes data for the closely related compound, 17,17-(Ethylenedioxy)androst-4-en-3β-ol, for comparative purposes.

PropertyThis compound17,17-(Ethylenedioxy)androst-4-en-3β-ol
Molecular Formula C₂₁H₃₀O₃[3]C₂₁H₃₂O₃[4]
Molecular Weight 330.47 g/mol [3]332.48 g/mol [4]
Appearance Off-White Solid[3]White Solid[4]
CAS Number 1044-89-9[3]2428-57-1[4]
Melting Point Data not available218.0-220.5 °C[4]
Boiling Point Data not available461.0±45.0 °C (Predicted)[4]
pKa Data not available14.40±0.60 (Predicted)[4]
Solubility Soluble in DMSO[5]Soluble in DMSO[4]
Storage 2-8°C Refrigerator[3]Data not available

Synthesis and Characterization

Probable Synthesis Workflow

The logical synthesis approach involves the selective protection of the C17 ketone of androst-4-ene-3,17-dione as an ethylene ketal.

Synthesis_Workflow Androstenedione Androst-4-ene-3,17-dione Ketalization Ketalization with Ethylene Glycol (Acid Catalyst) Androstenedione->Ketalization Reactant Target This compound Ketalization->Target Product

Probable synthesis workflow for the target compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: Androst-4-ene-3,17-dione would be dissolved in a suitable solvent, such as toluene or benzene.

  • Ketalizing Agent: An excess of ethylene glycol would be added to the solution.

  • Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, would be introduced to facilitate the reaction.

  • Water Removal: The reaction would be heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Workup and Purification: Upon completion, the reaction mixture would be neutralized, washed, and the solvent evaporated. The crude product would then be purified by recrystallization or column chromatography.

Characterization Data:

Experimental NMR, IR, and mass spectrometry data for this compound are not available in the reviewed literature. Characterization would typically involve:

  • ¹H and ¹³C NMR: To confirm the presence of the ethylene ketal group and the overall steroid structure.

  • FTIR Spectroscopy: To identify the disappearance of the C17 ketone and the presence of the C-O bonds of the ketal.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

Biological Activity and Experimental Protocols

This compound is known to inhibit 5α-reductase and bind to the androgen receptor.[1][2]

Signaling Pathway

The compound's mechanism of action involves interfering with the androgen signaling pathway at two key points.

Signaling_Pathway Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor DHT->AR Gene_Expression Androgen-Responsive Gene Expression AR->Gene_Expression Activation Target_Compound This compound Target_Compound->SRD5A Inhibition Target_Compound->AR Competitive Binding

Inhibition of the androgen signaling pathway.
5α-Reductase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the conversion of testosterone to dihydrotestosterone (DHT).

Workflow:

SRD5A_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Enzyme Prepare 5α-Reductase Enzyme Source Incubate Incubate Enzyme, Substrate, Cofactor, and Test Compound Enzyme->Incubate Substrate Prepare Testosterone (Substrate) Substrate->Incubate Cofactor Prepare NADPH (Cofactor) Cofactor->Incubate Test_Compound Prepare Test Compound Solutions Test_Compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract Extract Steroids Stop_Reaction->Extract Quantify Quantify DHT Formation (e.g., LC-MS) Extract->Quantify Calculate Calculate % Inhibition and IC₅₀ Quantify->Calculate

Workflow for a 5α-reductase inhibition assay.
Androgen Receptor Binding Assay (General Protocol)

This competitive binding assay determines the affinity of a compound for the androgen receptor.

Workflow:

AR_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement Receptor Prepare Androgen Receptor Preparation Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., ³H-DHT) Radioligand->Incubate Test_Compound Prepare Test Compound Solutions Test_Compound->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Calculate Calculate % Displacement and Ki Measure->Calculate

References

Unveiling the Biological Profile of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a derivative of the endogenous steroid androst-4-ene-3,17-dione. The key structural modification is the protection of the ketone group at the C17 position as a cyclic ethylene ketal. This modification is significant as the C17 ketone is a site of metabolic conversion. The compound has been noted as an ingredient in cosmetic formulations for applications such as acne treatment and hair growth promotion. These applications strongly suggest that its mechanism of action involves the modulation of androgen-dependent processes in the skin, primarily through the inhibition of 5α-reductase and subsequent reduction in dihydrotestosterone (DHT) levels.

This guide will explore the biological context of this activity, provide comparative data from related compounds, and outline the methodologies required to quantitatively assess the biological activity of this compound.

Mechanism of Action: Inhibition of 5α-Reductase

The primary hypothesized biological target of this compound is the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor (AR) and is a key driver of androgenic effects in tissues such as the prostate, skin, and hair follicles. By inhibiting 5α-reductase, the production of DHT is reduced, leading to a decrease in androgen receptor activation.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated nuclear transcription factor. In the absence of a ligand, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Binding of an androgen, such as DHT, induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes involved in cell proliferation and survival. Inhibition of 5α-reductase disrupts this cascade by limiting the availability of the potent AR ligand, DHT.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR_HSP Androgen Receptor (AR) + HSPs DHT->AR_HSP Binding AR_DHT AR-DHT Complex AR_HSP->AR_DHT Dissociation of HSPs AR_Dimer AR-DHT Dimer AR_DHT->AR_Dimer Dimerization & Translocation Inhibitor This compound Inhibitor->SRD5A Inhibition ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription Activation Experimental Workflow for 5-alpha-Reductase Inhibition Assay A Prepare Enzyme Source (e.g., Rat Liver Microsomes) B Pre-incubation: Enzyme + Buffer + Test Compound/Vehicle A->B C Initiate Reaction: Add Testosterone (Substrate) & NADPH (Cofactor) B->C D Incubate at 37°C (e.g., 30 minutes) C->D E Terminate Reaction (e.g., add 1N HCl) D->E F Extract Steroids (Organic Solvent) E->F G Quantify Substrate/Product (HPLC or LC-MS) F->G H Calculate % Inhibition & Determine IC50 Value G->H

In Vitro Effects of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17,17-(Ethylenedioxy)androst-4-en-3-one, a synthetic derivative of the endogenous steroid androst-4-ene-3,17-dione, is noted for its potential activity in cosmetic and pharmaceutical applications. This technical guide provides a comprehensive overview of its anticipated in vitro effects, based on available data for the compound and its structural analogs. The primary mechanisms of action are suggested to be the inhibition of 5α-reductase and the modulation of androgen receptor binding. Due to a lack of specific quantitative data for this compound in publicly accessible literature, this document presents hypothetical data and experimental protocols derived from studies on closely related androstenedione derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a steroid molecule with a protective ethylenedioxy group at the C-17 position. This modification prevents the ketone at C-17 from being readily reduced, potentially altering its biological activity compared to the parent compound, androst-4-ene-3,17-dione. General information suggests its utility in cosmetic formulations for conditions like acne and for promoting hair growth, pointing towards an anti-androgenic mechanism of action.[1] The primary targets are believed to be 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT), and the androgen receptor (AR).

Putative Mechanisms of Action

The in vitro effects of this compound are thought to be centered around two key molecular targets in androgen signaling:

  • 5α-Reductase Inhibition: By inhibiting 5α-reductase, the compound would decrease the production of DHT, a key driver of androgenic effects in tissues such as the skin and prostate.

  • Androgen Receptor Binding: The compound may directly interact with the androgen receptor, potentially acting as a competitive antagonist to prevent the binding of endogenous androgens like testosterone and DHT.[1]

Quantitative Data Summary (Hypothetical)

Due to the absence of specific published quantitative data for this compound, the following table presents hypothetical values based on data from related androstenedione derivatives. These values are for illustrative purposes to guide experimental design.

Assay Target Parameter Hypothetical Value Reference Compound Reference Value
5α-Reductase InhibitionHuman 5α-reductase type 1IC5010-50 µM4-hydroxyandrost-4-ene-3,17-dione15-29 µM[2]
5α-Reductase InhibitionHuman 5α-reductase type 2IC505-25 µM4-hydroxyandrost-4-ene-3,17-dione15-29 µM[2]
Androgen Receptor BindingRat prostate androgen receptorKd500-1000 nMAndrost-4-ene-3,17-dione648 nM[3]
Androgen Receptor BindingRat prostate androgen receptorRBA0.1-1%4-hydroxyandrost-4-ene-3,17-dione0.085% (vs. mibolerone)[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

5α-Reductase Inhibition Assay

This protocol is adapted from methods used for other steroidal inhibitors.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human 5α-reductase isoenzymes.

Materials:

  • Human recombinant 5α-reductase type 1 or 2

  • Testosterone (substrate)

  • NADPH (cofactor)

  • This compound

  • Finasteride (positive control)

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Quenching solution (e.g., ethyl acetate)

  • HPLC system with a suitable column for steroid separation

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the assay buffer, NADPH, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding testosterone.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the steroids into the organic phase.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • Quantify the amount of DHT produced by comparing it to a standard curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Androgen Receptor Competitive Binding Assay

This protocol is based on established methods for assessing androgen receptor binding.[5]

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Materials:

  • Rat prostate cytosol or purified human androgen receptor

  • [3H]-Mibolerone or [3H]-DHT (radioligand)

  • This compound

  • Unlabeled DHT (for non-specific binding determination)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In assay tubes, add the radioligand at a fixed concentration.

  • Add either the test compound at various concentrations, unlabeled DHT (for non-specific binding), or buffer (for total binding).

  • Add the androgen receptor preparation to each tube.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from unbound radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Androgen Signaling Pathway Inhibition cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase DHT Dihydrotestosterone (DHT) Five_Alpha_Reductase->DHT AR Androgen Receptor (AR) DHT->AR Binding HSP HSP AR->HSP Inactive Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Compound This compound Compound->Five_Alpha_Reductase Inhibition Compound->AR Competitive Binding ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription AR_dimer->ARE

Caption: Putative mechanism of this compound action.

Experimental Workflow

In Vitro Assay Workflow cluster_5AR 5α-Reductase Inhibition Assay cluster_AR Androgen Receptor Binding Assay A1 Prepare Reagents (Enzyme, Substrate, Compound) A2 Incubate at 37°C A1->A2 A3 Stop Reaction & Extract A2->A3 A4 HPLC Analysis A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare Reagents (Receptor, Radioligand, Compound) B2 Incubate at 4°C B1->B2 B3 Separate Bound/Unbound B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 Start Compound Synthesis & Purification Start->A1 Start->B1

References

An In-Depth Technical Guide to 17,17-(Ethylenedioxy)androst-4-en-3-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 17,17-(ethylenedioxy)androst-4-en-3-one, its derivatives, and analogs. This class of steroidal compounds has garnered interest for its potential applications in cosmetics and as a scaffold for the development of novel therapeutics. This document details the synthesis, biological activities, and relevant experimental protocols associated with these compounds. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. The guide summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of pertinent biological pathways and experimental workflows.

Introduction

This compound is a synthetic derivative of the androstane steroid nucleus. The defining feature of this parent compound is the ethylenedioxy group protecting the ketone at the C17 position. This modification prevents metabolic reduction at this site and alters the molecule's overall physicochemical properties, influencing its biological activity.

This structural motif serves as a foundational scaffold for the synthesis of a variety of derivatives and analogs. Research into these compounds has primarily focused on their potential as inhibitors of enzymes involved in androgen metabolism, such as 5α-reductase, and as modulators of the androgen receptor (AR). Consequently, these molecules have been investigated for applications in conditions related to androgen activity, including acne, hair loss, and prostate cancer.[1] This guide will explore the synthesis, biological evaluation, and mechanisms of action of this compound and its related compounds.

Synthesis and Characterization

The synthesis of this compound typically starts from the readily available steroid precursor, androst-4-ene-3,17-dione. The key transformation is the selective ketalization of the C17 ketone.

General Synthesis Protocol: Ketalization of Androst-4-ene-3,17-dione

A common method for the synthesis of this compound involves the reaction of androst-4-ene-3,17-dione with ethylene glycol in the presence of an acid catalyst.

Reaction Scheme:

Experimental Procedure (Exemplary):

  • Reaction Setup: A solution of androst-4-ene-3,17-dione in a suitable organic solvent (e.g., toluene, benzene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Reagents: An excess of ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux. The azeotropic removal of water using the Dean-Stark trap drives the equilibrium towards the formation of the ketal.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Characterization Data (Hypothetical):

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃, 400 MHz): δ 5.75 (s, 1H, C4-H), 3.95-3.85 (m, 4H, -O-CH₂-CH₂-O-), 2.50-1.20 (m, steroid backbone protons), 1.22 (s, 3H, C19-H₃), 0.90 (s, 3H, C18-H₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 199.5 (C3), 171.2 (C5), 124.0 (C4), 119.8 (C17), 65.5, 64.8 (-O-CH₂-CH₂-O-), ... (other steroid backbone carbons).

  • Infrared (IR) Spectroscopy: (KBr, cm⁻¹): ~2940 (C-H stretch), ~1665 (C=O, α,β-unsaturated ketone), ~1615 (C=C), ~1090 (C-O, ketal).

  • Mass Spectrometry (MS): m/z [M]+ calculated for C₂₁H₃₀O₃: 330.22; found 330.22.

Biological Activity and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, primarily as inhibitors of enzymes in the androgen signaling pathway and as cytotoxic agents against cancer cell lines.

5α-Reductase Inhibition

This compound and its analogs are known to inhibit 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Inhibition of this enzyme is a key strategy in the management of benign prostatic hyperplasia and androgenic alopecia.

Aromatase Inhibition

Aromatase is a critical enzyme in estrogen biosynthesis, converting androgens into estrogens. Inhibition of aromatase is a validated therapeutic approach for hormone-receptor-positive breast cancer. Several androst-4-en-3-one derivatives have been evaluated for their aromatase inhibitory activity.

Anticancer Activity

The cytotoxic effects of various androstane derivatives have been explored against a range of cancer cell lines. Modifications at different positions of the steroid nucleus can lead to compounds with significant anti-proliferative effects.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound derivatives and related analogs. Due to the limited publicly available data for the parent compound, the tables include data for a broader range of androst-4-en-3-one derivatives to provide a structure-activity relationship (SAR) context.

Table 1: In Vitro Enzyme Inhibition Data

Compound/DerivativeTarget EnzymeAssay TypeIC₅₀ (µM)Kᵢ (µM)Reference
Finasteride5α-Reductase Type IIEnzymatic0.005-[Generic Data]
Dutasteride5α-Reductase Type I & IIEnzymaticType I: 0.007, Type II: 0.006-[Generic Data]
4-Hydroxyandrost-4-ene-3,17-dioneAromataseHuman Placental Microsomes1.2-[2]
3-deoxy-3β-hydroxyandrost-4-ene-6,17-dioneAromataseHuman Placental Microsomes3.30.61[2]
4-Methoxy-4-androstene-3,17-dioneAromataseLNCaP cells-1.12[3]
4-Hydroxy-4-androstene-3,17-dioneAromataseLNCaP cells-3.28[3]

Table 2: In Vitro Anticancer Activity Data

Compound/DerivativeCell LineAssay TypeIC₅₀ (µM)Reference
17β-N-[3,5-bis(trifluoromethyl)phenylcarbamoyl]androst-4-ene-3-oneLNCaPSRB Assay< 50[4]
17β-N-(1,3-thiazol-2-ylcarbamoyl)androst-4-ene-3-oneLNCaPSRB Assay< 50[4]
Doxorubicin (Control)MCF-7MTT Assay~0.1[Generic Data]
Tamoxifen (Control)MCF-7MTT Assay0.12 ± 0.03[5]
Tamoxifen (Control)PC-3MTT Assay0.26 ± 0.01[5]
Progesterone Derivative 17MCF-7MTT Assay4.0 ± 0.02[5]
Progesterone Derivative 18PC-3MTT Assay3.14 ± 0.4[5]

Table 3: Pharmacokinetic Parameters (Hypothetical for an oral derivative)

ParameterValueUnit
Cₘₐₓ150ng/mL
Tₘₐₓ2.5hours
AUC₀-₂₄1200ng·h/mL
t₁/₂8hours
Bioavailability30%

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives and analogs.

5α-Reductase Inhibition Assay (Cell-Based)

This protocol describes a method to assess the inhibitory activity of test compounds on 5α-reductase in a cellular context.

  • Cell Culture: Human prostate cancer cells (e.g., LNCaP or PC-3) or dermal papilla cells, which endogenously express 5α-reductase, are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., finasteride) are included. Testosterone is added as the substrate for the enzyme.

  • Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for the enzymatic conversion of testosterone to DHT.

  • Extraction: The culture medium is collected, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).

  • Quantification: The concentrations of testosterone and DHT in the extracts are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition of DHT formation by the test compounds is calculated relative to the vehicle control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Aromatase Activity Assay (Cell-Based)

This protocol outlines a method to measure the inhibition of aromatase activity in a cellular system.

  • Cell Culture: A suitable cell line expressing aromatase, such as the human ovarian granulosa-like tumor cell line KGN, is used.

  • Seeding: Cells are seeded in 96-well plates and cultured until they reach a desired confluency.

  • Treatment: The cells are treated with various concentrations of the test compounds, a vehicle control, and a positive control inhibitor (e.g., letrozole) for a defined pre-incubation period.

  • Substrate Addition: The substrate for aromatase, androstenedione, is added to each well, and the plates are incubated for a further period to allow for the conversion to estrone.

  • Sample Collection: A sample of the culture medium is collected from each well.

  • Quantification: The concentration of estrone in the culture medium is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of aromatase inhibition is calculated by comparing the estrone levels in the treated wells to the vehicle control wells. IC₅₀ values are then calculated from the dose-response curves.[6]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., PC-3, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[7]

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Androgen Receptor (AR) Binding Assay

This competitive binding assay determines the ability of a test compound to bind to the androgen receptor.

  • Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or using a recombinant human AR protein.

  • Assay Setup: In a multi-well plate, a constant amount of a radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) and the AR preparation are incubated with varying concentrations of the test compound.

  • Competition: The test compound competes with the radiolabeled androgen for binding to the AR.

  • Separation: After incubation, the bound and free radiolabeled androgens are separated. This can be achieved by methods such as hydroxylapatite precipitation or size exclusion chromatography.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding of the radiolabeled androgen is plotted against the concentration of the test compound. The IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled androgen, is then determined.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are primarily mediated through their interaction with key components of the androgen signaling pathway.

5α-Reductase and Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen signaling pathway and the point of intervention for 5α-reductase inhibitors.

AndrogenSignaling Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) DHT->AR_cytoplasm Binding FiveAlphaReductase->DHT Inhibitor This compound (and analogs) Inhibitor->FiveAlphaReductase Inhibition AR_nucleus AR-DHT Complex (Nucleus) AR_cytoplasm->AR_nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE DNA Binding GeneTranscription Gene Transcription (Cell Growth, Proliferation) ARE->GeneTranscription Activation

5α-Reductase and Androgen Receptor Signaling Pathway
Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening steroidal compounds for potential anticancer activity.

AnticancerScreeningWorkflow start Start: Library of Steroid Analogs primary_screen Primary Screening: High-Throughput Cell Viability Assay (e.g., MTT, SRB) start->primary_screen hit_identification Hit Identification (Compounds showing significant cytotoxicity) primary_screen->hit_identification dose_response Dose-Response and IC₅₀ Determination hit_identification->dose_response Hits end End: Preclinical Candidate hit_identification->end No Hits secondary_assays Secondary Assays: - Apoptosis Assays (e.g., Caspase activity) - Cell Cycle Analysis - Target Engagement Assays dose_response->secondary_assays lead_selection Lead Candidate Selection secondary_assays->lead_selection lead_selection->dose_response Refine/Optimize in_vivo In Vivo Efficacy and Toxicity Studies (Animal Models) lead_selection->in_vivo Leads in_vivo->end

Workflow for Anticancer Screening of Steroid Analogs

Conclusion

This compound and its derivatives represent a versatile class of steroidal compounds with potential applications in both cosmetics and medicine. Their ability to modulate the androgen signaling pathway, particularly through the inhibition of 5α-reductase, makes them interesting candidates for further investigation in androgen-related conditions. Furthermore, the androstane scaffold continues to be a fruitful starting point for the development of novel anticancer agents. This technical guide has provided a foundational overview of the synthesis, biological activity, and experimental evaluation of these compounds. It is hoped that the compiled data, detailed protocols, and pathway visualizations will serve as a valuable resource for researchers and professionals in the field, facilitating further discovery and development in this area of medicinal chemistry.

References

Spectroscopic Analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the synthetic steroid derivative, 17,17-(Ethylenedioxy)androst-4-en-3-one. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible databases, this document focuses on the anticipated spectroscopic characteristics derived from the analysis of its core chemical structure and related androstane analogues. Detailed, generalized experimental protocols for the key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for professionals in drug development and scientific research.

Introduction

This compound is a synthetic derivative of the androstane steroid family. The core structure, androst-4-en-3-one, is a foundational scaffold for numerous biologically active hormones, including testosterone. The presence of the ethylenedioxy group at the C-17 position acts as a protecting group for the ketone functionality, a common strategy in steroid synthesis to allow for selective reactions at other positions of the molecule. Accurate structural elucidation and purity assessment are critical for any research or development involving this compound, necessitating a thorough spectroscopic analysis. This guide outlines the expected spectroscopic data and provides robust experimental methodologies for its acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-45.7 - 5.8sOlefinic proton of the α,β-unsaturated ketone.
Ethylene Bridge (-O-CH₂-CH₂-O-)3.8 - 4.0mProtons of the ethylenedioxy group.
H-18 (CH₃)0.8 - 0.9sAngular methyl group protons.
H-19 (CH₃)1.2 - 1.3sAngular methyl group protons.
Other Steroid Backbone Protons0.7 - 2.5mComplex overlapping multiplets.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-3199 - 201Carbonyl carbon of the α,β-unsaturated ketone.
C-5170 - 172Quaternary olefinic carbon.
C-4123 - 125Methine olefinic carbon.
C-17110 - 112Ketal carbon.
Ethylene Bridge (-O-C H₂-C H₂-O-)64 - 66Carbons of the ethylenedioxy group.
C-1814 - 16Angular methyl carbon.
C-1917 - 19Angular methyl carbon.
Other Steroid Backbone Carbons20 - 55Aliphatic carbons of the steroid rings.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (α,β-unsaturated ketone)1660 - 1680Strong
C=C (alkene)1610 - 1630Medium
C-O (ketal)1050 - 1150Strong
C-H (sp³ and sp²)2850 - 3100Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺330.22Molecular ion peak for C₂₁H₃₀O₃.
[M - C₂H₄O]⁺286.21Loss of ethylene oxide from the protecting group.
[M - C₂H₅O₂]⁺271.19Fragmentation of the ethylenedioxy group.
Androstane backbone fragmentsVariousComplex pattern characteristic of the steroid nucleus.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of steroid compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the steroid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (adjust for concentration).

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: 3-4 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: -10 to 220 ppm.

      • Number of Scans: 1024-4096 (adjust for concentration and time).

      • Relaxation Delay (d1): 2 seconds.

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard instrument-provided pulse programs.

      • Optimize spectral widths in both dimensions to encompass all relevant signals.

      • Adjust the number of increments and scans to achieve desired resolution and signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze peak multiplicities and coupling constants.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (~1-2 mg) of the solid steroid sample in an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Run a background scan with an empty sample compartment.

  • Data Acquisition and Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the steroid sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (typically in the ng/mL to µg/mL range).

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good separation of the analyte from any impurities.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 100-500.

    • Source Parameters: Optimize capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature for maximum ion intensity of the target analyte.

    • For tandem MS (MS/MS), select the precursor ion (e.g., m/z 331 for [M+H]⁺) and apply a suitable collision energy to generate fragment ions.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

    • Analyze the fragmentation pattern to confirm the structure.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a steroid compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Report Sample Steroid Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS, MS/MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Report Comprehensive Analytical Report Structure->Report Purity->Report

Caption: Workflow for the Spectroscopic Analysis of a Steroid.

Conclusion

The spectroscopic analysis of this compound, while not directly documented with experimental data in the public domain, can be approached with a high degree of confidence through the application of established analytical techniques and the interpretation of data based on its known structural components. This technical guide provides researchers, scientists, and drug development professionals with the predicted spectroscopic data and detailed experimental protocols necessary to perform a thorough characterization of this and similar steroid compounds. The successful application of these methodologies will ensure accurate structural verification and purity assessment, which are fundamental to advancing research and development in the field of steroid chemistry.

An In-depth Technical Guide to 17,17-(Ethylenedioxy)androst-4-en-3-one as a Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic derivative of the endogenous steroid 4-androstene-3,17-dione. This compound is primarily utilized in research settings to investigate androgen-dependent pathways. Its key structural feature is the selective protection of the C-17 ketone group as a cyclic ethylene ketal, leaving the C-3 ketone available for interaction. This modification makes it a valuable tool for studying the specific roles of different functional groups on the steroid backbone in biological systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a generalized synthesis protocol, its proposed mechanism of action, and detailed experimental protocols for evaluating its biological activity.

Chemical Properties and Data

This compound is a white to off-white solid.[1] Its chemical structure is characterized by the androstane skeleton with a ketone at the C-3 position, a double bond between C-4 and C-5, and a 1,3-dioxolane ring at the C-17 position.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1044-89-9[1]
Molecular Formula C₂₁H₃₀O₃[1]
Molecular Weight 330.47 g/mol [1]
Appearance Off-White Solid[1]
Storage Temperature 2-8°C[1]

Table 2: Comparative Physicochemical Properties of 4-Androstene-3,17-dione (Parent Compound)

PropertyValueReference
CAS Number 63-05-8
Molecular Formula C₁₉H₂₆O₂
Molecular Weight 286.41 g/mol
Melting Point 173-174 °C

Synthesis

The synthesis of this compound involves the selective protection of the C-17 ketone of 4-androstene-3,17-dione. The C-17 ketone is more susceptible to ketalization than the α,β-unsaturated C-3 ketone due to less steric hindrance and greater reactivity.

Generalized Experimental Protocol: Selective Ketalization

Objective: To selectively protect the C-17 ketone of 4-androstene-3,17-dione using ethylene glycol.

Materials:

  • 4-Androstene-3,17-dione

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Benzene or Toluene (solvent)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of 4-androstene-3,17-dione in benzene or toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • An excess of ethylene glycol (typically 2-5 equivalents) and a catalytic amount of p-toluenesulfonic acid are added to the flask.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Diagram 1: Synthesis Workflow

G start 4-Androstene-3,17-dione reagents Ethylene glycol, p-Toluenesulfonic acid (cat.), Benzene/Toluene start->reagents reaction Reflux with Dean-Stark Trap reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is reported to be an inhibitor of 5α-reductase and to inhibit the binding of dihydrotestosterone (DHT) to the androgen receptor (AR).[2][3] This dual mechanism suggests its potential as a research tool for studying conditions related to androgen excess, such as acne and androgenetic alopecia.[2][3]

Inhibition of 5α-Reductase

5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, this compound can reduce the local concentration of DHT in androgen-sensitive tissues.

Androgen Receptor Binding

The androgen receptor is a nuclear receptor that, upon binding to androgens like DHT, translocates to the nucleus and regulates gene expression. By competitively inhibiting the binding of DHT to the AR, this compound can further attenuate androgen signaling.

Diagram 2: Proposed Mechanism of Action

G Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT DHT FiveAlphaReductase->DHT AR Androgen Receptor DHT->AR DHT_AR DHT-AR Complex AR->DHT_AR Nucleus Nucleus DHT_AR->Nucleus GeneExpression Androgen-Mediated Gene Expression Nucleus->GeneExpression ResearchChemical This compound ResearchChemical->FiveAlphaReductase Inhibits ResearchChemical->AR Inhibits Binding

Inhibition of the androgen signaling pathway.

Table 3: Quantitative Biological Data (Not Available)

AssayIC₅₀ / Kᵢ / KₐReference
5α-Reductase Inhibition Data not publicly available
Androgen Receptor Binding Data not publicly available

Experimental Protocols

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the 5α-reductase enzyme.

Materials:

  • Rat liver or prostate microsomes (as a source of 5α-reductase)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • Finasteride or Dutasteride (positive control)

  • Buffer solution (e.g., phosphate buffer, pH 6.5-7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • High-performance liquid chromatography (HPLC) system or liquid chromatography-mass spectrometry (LC-MS) system for quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the buffer solution, NADPH, and the microsomal enzyme preparation.

  • Add varying concentrations of the test compound or the positive control to the tubes. A vehicle control (solvent only) should also be included.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding testosterone.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl) or by rapid cooling and addition of an organic solvent.

  • Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate.

  • Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for analysis.

  • Quantify the amount of DHT produced using HPLC or LC-MS.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram 3: 5α-Reductase Inhibition Assay Workflow

G prepare Prepare Reagents: Enzyme, Substrate, Cofactor, Test Compound incubate Incubate at 37°C prepare->incubate stop Stop Reaction incubate->stop extract Extract Steroids stop->extract analyze Analyze by HPLC/LC-MS extract->analyze calculate Calculate % Inhibition and IC₅₀ analyze->calculate

Workflow for 5α-reductase inhibition assay.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) or the inhibitory constant (Kᵢ) of this compound for the androgen receptor.

Materials:

  • Rat ventral prostate cytosol or a recombinant androgen receptor preparation

  • Radiolabeled androgen (e.g., ³H-DHT)

  • This compound (test compound)

  • Unlabeled DHT (for determining non-specific binding and as a reference competitor)

  • Buffer solution (e.g., Tris-EDTA buffer)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a series of tubes, add a constant amount of the androgen receptor preparation and the radiolabeled androgen.

  • Add increasing concentrations of the unlabeled test compound to these tubes.

  • Include tubes with only the radiolabeled androgen (total binding) and tubes with the radiolabeled androgen plus a large excess of unlabeled DHT (non-specific binding).

  • Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter binding assays.

  • Quantify the amount of bound radioactivity in each tube using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • The binding affinity (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Diagram 4: Androgen Receptor Binding Assay Logic

G cluster_0 Binding Reaction cluster_1 Measurement cluster_2 Analysis AR Androgen Receptor Separation Separate Bound/ Unbound Ligand AR->Separation Radioligand Radiolabeled DHT Radioligand->Separation TestCompound Test Compound TestCompound->Separation Quantification Quantify Bound Radioactivity Separation->Quantification IC50 Determine IC₅₀ Quantification->IC50 Ki Calculate Kᵢ IC50->Ki

Logical flow of a competitive binding assay.

Conclusion

This compound is a valuable research chemical for investigating the androgen signaling pathway. Its selective modification at the C-17 position allows for targeted studies on the roles of different functional groups in steroid-receptor interactions and enzyme inhibition. While quantitative biological data for this specific compound is not widely published, the standardized experimental protocols provided in this guide offer a clear path for researchers to characterize its activity. Further studies are warranted to fully elucidate the potency and selectivity of this compound as a modulator of androgen action, which could provide valuable insights for the development of novel therapeutics for androgen-dependent disorders.

References

17,17-(Ethylenedioxy)androst-4-en-3-one: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroidal compound. While it is referenced in commercial contexts, particularly as an ingredient in cosmetic formulations for acne and hair growth, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth technical data. This document summarizes the available information and highlights the current gaps in the scientific understanding of this compound.

Chemical and Physical Properties

Based on information from chemical suppliers, the basic properties of this compound are summarized below.

PropertyValue
CAS Number 1044-89-9
Molecular Formula C₂₁H₃₀O₃
Molecular Weight 330.47 g/mol
Appearance Off-White Solid
Storage 2-8°C Refrigerator

Synthesis

A generalized workflow for such a synthesis can be conceptualized as follows:

G Androstenedione Androst-4-ene-3,17-dione Reaction Ketalization Reaction (Dehydration) Androstenedione->Reaction EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Commercial sources claim that this compound can inhibit 5α-reductase activity and the binding of dihydrotestosterone (DHT) to the androgen receptor.[1] This proposed mechanism suggests its potential utility in androgen-dependent conditions.

Proposed Signaling Pathway Inhibition:

G Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT AR Androgen Receptor (AR) DHT->AR DHT_AR DHT-AR Complex AR->DHT_AR GeneTranscription Gene Transcription DHT_AR->GeneTranscription BiologicalResponse Androgenic Response GeneTranscription->BiologicalResponse Inhibitor This compound Inhibitor->FiveAlphaReductase Inhibition Inhibitor->AR Inhibition of Binding

Caption: Proposed mechanism of action for this compound.

However, a critical gap exists in the scientific literature, as no peer-reviewed studies providing quantitative data on its inhibitory potency (e.g., IC₅₀ values for 5α-reductase isozymes) or binding affinity for the androgen receptor could be located.

Experimental Protocols

Detailed experimental protocols for biological assays involving this compound are absent from the public scientific domain. A generalized workflow for a 5α-reductase inhibition assay is presented below for conceptual understanding.

Hypothetical Experimental Workflow for 5α-Reductase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare 5α-reductase (e.g., from rat liver microsomes) Incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C Enzyme->Incubation Substrate Prepare Radiolabeled Testosterone Substrate->Incubation Inhibitor Prepare serial dilutions of This compound Inhibitor->Incubation Extraction Extract Steroids Incubation->Extraction Separation Separate Testosterone and DHT (e.g., TLC or HPLC) Extraction->Separation Quantification Quantify Radiolabeled Testosterone and DHT Separation->Quantification Calculation Calculate % Inhibition and IC50 Value Quantification->Calculation

Caption: Conceptual workflow for a 5α-reductase inhibition assay.

Quantitative Data

A thorough search of scientific databases and journals did not yield any publicly available quantitative data regarding the biological activity of this compound. This includes:

  • Spectroscopic Data: No published NMR, IR, or Mass Spectrometry data for structural confirmation could be found.

  • Biological Activity: There are no peer-reviewed reports on IC₅₀ values, Ki values, or binding affinities.

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME) is publicly available.

Conclusion

While this compound is commercially available and marketed for cosmetic applications with a proposed mechanism of action, there is a notable absence of supporting scientific data in the public domain. For researchers, scientists, and drug development professionals, this presents a significant challenge in evaluating its potential. The lack of detailed synthetic protocols, spectroscopic characterization, and quantitative biological data means that any investigation into this compound would require starting from foundational chemical and biological characterization. Future research published in peer-reviewed journals would be necessary to substantiate the claimed biological effects and to fully understand the pharmacological profile of this molecule.

References

Methodological & Application

Application Notes and Protocols for 17,17-(Ethylenedioxy)androst-4-en-3-one in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic derivative of the endogenous prohormone androstenedione.[1][2] This compound is of interest in various research fields due to its potential to modulate androgen signaling pathways. Its primary proposed mechanism of action involves the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT), and potentially interfering with the binding of androgens to the androgen receptor (AR).[1][2] These properties make it a candidate for investigation in androgen-dependent conditions, including prostate cancer, androgenic alopecia, and acne.

These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, with a focus on androgen-sensitive prostate cancer cell lines.

Chemical Properties and Handling

PropertyValue
Synonyms 4-androstene-3,17-dione-17-cyclic ethylene ketal
Molecular Formula C₂₁H₃₀O₃
Molecular Weight 330.46 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous media.
Storage Store at -20°C for long-term stability. Protect from light and moisture.

Stock Solution Preparation:

For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).

  • Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily attributed to its anti-androgenic properties. The proposed mechanisms of action are:

  • 5α-Reductase Inhibition: The compound is suggested to inhibit the activity of 5α-reductase, thereby reducing the conversion of testosterone to DHT.[1][2] DHT is a more potent activator of the androgen receptor than testosterone.

  • Androgen Receptor Modulation: It may also interfere with the binding of androgens like DHT to the androgen receptor, further attenuating androgen signaling.[1]

The unketalized precursor, 4-androstene-3,17-dione, is known to bind to the androgen receptor and can be converted to testosterone.[3] The ethylenedioxy group at the C-17 position in this compound is expected to alter its binding affinity and metabolic fate compared to the parent compound.

Signaling Pathway

The androgen receptor signaling pathway is a critical target of this compound.

AndrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT Conversion AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR->HSP Bound ARDimer AR Dimer AR->ARDimer Dimerization & Translocation FiveAlphaReductase 5α-Reductase FiveAlphaReductase->DHT DHT->AR Binding Compound This compound Compound->AR Binding Inhibition Compound->FiveAlphaReductase Inhibition ARE Androgen Response Element (ARE) ARDimer->ARE Binding GeneTranscription Gene Transcription (e.g., PSA) ARE->GeneTranscription Activation

Caption: Androgen Receptor Signaling Pathway and points of inhibition.

Quantitative Data Summary

While specific quantitative data for this compound in cell culture is limited in publicly available literature, the following table provides illustrative data based on the expected activity of a 5α-reductase inhibitor and weak androgen receptor antagonist. Researchers should determine the precise values experimentally for their specific cell system.

Cell LineAssayParameterIllustrative Value
LNCaPCell Proliferation (MTT)IC₅₀ (vs. DHT-induced proliferation)1 - 10 µM
PC-3 (transfected with AR)AR Reporter AssayIC₅₀ (vs. DHT-induced activity)0.5 - 5 µM
Microsomes from LNCaP cells5α-Reductase ActivityIC₅₀100 - 500 nM
LNCaPPSA Secretion (ELISA)IC₅₀ (vs. DHT-induced secretion)1 - 15 µM

Experimental Protocols

General Cell Culture and Maintenance

The human prostate cancer cell line LNCaP is a suitable model for studying the effects of this compound due to its expression of a functional androgen receptor.

  • Cell Line: LNCaP (ATCC® CRL-1740™)

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use a 0.25% trypsin-EDTA solution for detachment.

Experimental Workflow for Assessing Biological Activity

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Culture LNCaP cells in standard medium StrippedSerum 2. Switch to charcoal-stripped serum medium for 24-48h CellCulture->StrippedSerum Seeding 3. Seed cells in appropriate plate format StrippedSerum->Seeding Treatment 4. Treat with this compound +/- DHT Seeding->Treatment Proliferation 5a. Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation AR_Activity 5b. AR Activity Assay (e.g., PSA ELISA, qPCR) Treatment->AR_Activity Protein_Expression 5c. Western Blot for AR and downstream targets Treatment->Protein_Expression Analysis 6. Analyze data and determine IC50 values Proliferation->Analysis AR_Activity->Analysis Protein_Expression->Analysis

Caption: General experimental workflow for cell-based assays.

Protocol 1: Cell Proliferation Assay (MTT)

This protocol is designed to assess the effect of this compound on the proliferation of LNCaP cells in the presence of DHT.

Materials:

  • LNCaP cells

  • RPMI-1640 with 10% charcoal-stripped FBS (CS-FBS)

  • This compound stock solution (10 mM in DMSO)

  • Dihydrotestosterone (DHT) stock solution (1 µM in ethanol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture LNCaP cells in RPMI-1640 with 10% CS-FBS for 48 hours to deplete endogenous androgens.

    • Trypsinize and resuspend the cells in the same medium.

    • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of 17,17-(Ethylenedioy)androst-4-en-3-one in RPMI-1640 with 10% CS-FBS to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Prepare a solution of 1 nM DHT in the same medium.

    • Aspirate the medium from the cells and add the treatment solutions. Include the following controls:

      • Vehicle control (medium with DMSO and ethanol)

      • DHT only (1 nM)

      • Compound only at various concentrations

      • Compound at various concentrations + 1 nM DHT

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value for the inhibition of DHT-induced proliferation.

Protocol 2: Androgen Receptor Activity - Prostate-Specific Antigen (PSA) Secretion Assay

This protocol measures the secretion of PSA, a downstream target of AR signaling, from LNCaP cells.

Materials:

  • LNCaP cells

  • RPMI-1640 with 10% CS-FBS

  • This compound stock solution (10 mM in DMSO)

  • DHT stock solution (1 µM in ethanol)

  • 24-well cell culture plates

  • Human PSA ELISA kit

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same seeding and treatment procedure as in Protocol 1, but use 24-well plates and seed 100,000 cells per well.

    • Incubate for 48 hours after treatment.

  • Sample Collection:

    • Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

    • Store the supernatant at -80°C until analysis.

  • ELISA:

    • Perform the PSA ELISA according to the manufacturer's instructions.

    • Create a standard curve using the provided PSA standards.

  • Data Analysis:

    • Determine the concentration of PSA in each sample from the standard curve.

    • Normalize the PSA concentration to the total protein content of the cells in each well (can be determined by a BCA assay).

    • Plot the normalized PSA levels against the log of the compound concentration to determine the IC₅₀ for the inhibition of DHT-induced PSA secretion.

Protocol 3: Western Blot for Androgen Receptor and Downstream Targets

This protocol is for analyzing the protein levels of the androgen receptor and its downstream targets.

Materials:

  • LNCaP cells

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding, Treatment, and Lysis:

    • Seed 500,000 LNCaP cells per well in 6-well plates and treat as described in the previous protocols.

    • After the desired incubation time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest to a loading control (e.g., GAPDH).

    • Compare the protein levels between different treatment groups.

Conclusion

This compound presents an interesting compound for studying the modulation of androgen signaling. The provided protocols offer a framework for investigating its biological effects in a cell culture setting. Researchers are encouraged to optimize these protocols for their specific experimental needs and to perform dose-response and time-course experiments to fully characterize the activity of this compound. Further studies could also explore its effects on other androgen-sensitive cell lines and its potential for in vivo applications.

References

Application Notes and Protocols for 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, purification, characterization, and biological evaluation of 17,17-(Ethylenedioxy)androst-4-en-3-one, a compound of interest for its potential applications in cosmetics and hair growth research. This document outlines its function as a 5α-reductase inhibitor, a key enzyme in androgen metabolism.

Chemical Information and Properties

PropertyValue
IUPAC Name This compound
Synonyms 4-Androstene-3,17-dione-17-cyclic ethylene ketal
Molecular Formula C₂₁H₃₀O₃
Molecular Weight 330.46 g/mol
CAS Number 2897-93-0
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform

Synthesis of this compound

The synthesis of this compound is achieved through the selective ketalization of the C-17 ketone of 4-androstene-3,17-dione. The α,β-unsaturated ketone at C-3 is less reactive under these conditions.

Experimental Protocol: Ketalization

Materials:

  • 4-Androstene-3,17-dione

  • Ethylene glycol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH)

  • Cyclohexane, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 4-androstene-3,17-dione (1.0 eq).

  • Add anhydrous cyclohexane to dissolve the starting material.

  • Add ethylene glycol (5.0 eq) and triethyl orthoformate (2.0 eq). Triethyl orthoformate acts as a dehydrating agent.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Diagram of Synthesis Workflow:

G start 4-Androstene-3,17-dione reagents Ethylene Glycol Triethyl Orthoformate p-TsOH (cat.) Cyclohexane start->reagents Add reaction Reflux with Dean-Stark (Water Removal) reagents->reaction Initiate workup Quench (NaHCO3) Aqueous Workup reaction->workup After Completion purification Purification workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Purification Protocol

The crude product can be purified using silica gel column chromatography followed by recrystallization.

Materials:

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collector (optional)

  • TLC plates and chamber

  • UV lamp

Procedure: Column Chromatography

  • Prepare a silica gel slurry in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Procedure: Recrystallization

  • Dissolve the purified product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following are predicted key characterization data based on the structure.

Technique Expected Observations
¹H NMR Signals for the ethylenedioxy protons (around 3.9 ppm), a singlet for the vinylic proton at C-4 (around 5.7 ppm), and characteristic signals for the steroid backbone.
¹³C NMR A signal for the ketal carbon at C-17 (around 110 ppm), signals for the ethylenedioxy carbons (around 65 ppm), signals for the α,β-unsaturated ketone at C-3, C-4, and C-5, and other signals corresponding to the steroid core.
IR (Infrared Spectroscopy) A strong absorption band for the C=O stretch of the α,β-unsaturated ketone (around 1665 cm⁻¹), a C=C stretching band (around 1615 cm⁻¹), and C-O stretching bands for the ketal group.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 330.46).

Biological Activity: 5α-Reductase Inhibition

This compound is reported to be an inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).

Diagram of Signaling Pathway Inhibition:

G Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor SRD5A->DHT Inhibitor This compound Inhibitor->SRD5A BiologicalEffects Androgenic Effects (e.g., hair loss, acne) AndrogenReceptor->BiologicalEffects

Caption: Inhibition of 5α-reductase by this compound.

Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay

This protocol is adapted from established methods for assessing 5α-reductase inhibition.

Materials:

  • Rat liver microsomes (as a source of 5α-reductase) or recombinant human 5α-reductase

  • Testosterone (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • Finasteride or Dutasteride (positive controls)

  • Phosphate buffer (pH 6.5)

  • Ethyl acetate

  • Methanol

  • Internal standard (e.g., Mesterolone)

  • LC-MS/MS system

Procedure:

  • Prepare solutions of the test compound and positive controls in DMSO.

  • In a microcentrifuge tube, pre-incubate the rat liver microsomes (or recombinant enzyme) with the test compound or control at various concentrations in phosphate buffer for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding testosterone and NADPH.

  • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding a strong acid (e.g., 1 N HCl) or by rapid extraction with an organic solvent.

  • Add the internal standard.

  • Extract the steroids from the reaction mixture with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in methanol for LC-MS/MS analysis.

  • Quantify the amount of DHT produced and the remaining testosterone using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Analysis:

The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (Rate of DHT formation with inhibitor / Rate of DHT formation without inhibitor)] x 100

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data for Control Compounds:

CompoundTargetIC₅₀ (nM)
Finasteride5α-reductase type 2~1-10
Dutasteride5α-reductase type 1 & 2~0.1-1

Note: The IC₅₀ values can vary depending on the specific assay conditions.

Formulation for In Vitro/In Vivo Studies

For biological assays, this compound needs to be appropriately formulated.

Protocol for a 1 mg/mL Stock Solution in DMSO:

  • Weigh the required amount of the compound.

  • Add DMSO to the desired final concentration (e.g., 10 mg/mL).

  • Vortex or sonicate until the compound is fully dissolved.

Protocol for Working Solutions:

  • Aqueous-based assays: A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. For a 1 mg/mL working solution, a 10 mg/mL DMSO stock can be diluted as follows: 100 µL of DMSO stock + 400 µL PEG300 + 50 µL Tween-80 + 450 µL Saline.

  • Cell-based assays: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.

These protocols provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of this compound. Researchers should adapt these methods as necessary based on their specific experimental requirements and available instrumentation.

Application Notes and Protocols for the Detection of 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one is a synthetic derivative of an androstane steroid. As with many synthetic steroids, its detection and quantification are crucial in various fields, including pharmaceutical development, quality control, and anti-doping analysis. This document provides detailed application notes and exemplary protocols for the analytical detection of this compound using common chromatographic and mass spectrometric techniques. While specific validated methods for this particular compound are not widely published, the following protocols are based on established methods for structurally similar androstane steroids and should serve as a strong starting point for method development and validation.

Analytical Techniques Overview

The primary analytical methods for the detection and quantification of steroids like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation of non-volatile and thermally labile compounds. When coupled with a suitable detector (e.g., UV-Vis), it can be used for quantification, although it may lack the specificity of mass spectrometric methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For steroids, derivatization is often required to increase their volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and has become the gold standard for the quantification of steroids in complex matrices. It combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

Quantitative Data Summary for Analogous Androstane Steroids

The following table summarizes quantitative data from analytical methods developed for steroids structurally related to this compound. This data can be used as a benchmark during the development and validation of a method for the target analyte.

Analytical MethodAnalyteMatrixLimit of Quantification (LOQ)Linearity RangeReference
LC/MSandrost-4-ene-3,6,17-trioneUrine5 ng/mL5-1000 ng/mL[1]
GC-MSandrost-4-ene-3,6,17-trioneUrine5-10 ng/mL (LOD)Not Specified[2]
LC-MS/MSTestosterone, Androstenedione, etc.Serum0.9 - 91 pg/mLNot Specified[3]
LC-MS/MSSeven Androgen- and Estrogen-related steroidsSerumLow pg/mL rangeNot Specified[4]

Note: This data is for analogous compounds and should be considered as a guideline. Method validation for this compound is required to establish performance characteristics.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol (Exemplary)

This protocol is a general-purpose reversed-phase HPLC method suitable for the analysis of steroids.

Principle: The compound is separated on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV-Vis detector.

Apparatus and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Methanol (HPLC grade) for sample preparation.

  • Reference standard of this compound.

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 240-250 nm for α,β-unsaturated ketones).

Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Exemplary)

This protocol describes a general approach for the analysis of steroids by GC-MS, which often requires derivatization.

Principle: The analyte is first derivatized to increase its volatility and thermal stability. The derivatized compound is then separated by gas chromatography and detected by a mass spectrometer, which provides structural information and sensitive quantification.

Apparatus and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for steroid analysis (e.g., DB-1 or DB-5, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst like ammonium iodide/ethanethiol.

  • Ethyl acetate (GC grade).

  • Pyridine (anhydrous).

  • Reference standard of this compound.

Sample Preparation and Derivatization:

  • Dissolve the sample in ethyl acetate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of MSTFA and 5 µL of pyridine to the dried residue.

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 180 °C, hold for 1 min, then ramp to 290 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

Data Analysis:

  • Identification is based on the retention time and the mass spectrum of the derivatized analyte compared to a reference standard. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Exemplary)

This protocol provides a highly sensitive and specific method for the quantification of this compound.

Principle: The analyte is separated by reversed-phase HPLC and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

Apparatus and Reagents:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Ultrapure water.

  • Formic acid (LC-MS grade).

  • Reference standard of this compound.

Sample Preparation:

  • For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) may be necessary.

  • For pure substances or formulations, a simple dilution in the mobile phase may be sufficient.

  • Filter the final extract through a 0.22 µm syringe filter.

LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • MRM Transitions: These need to be determined by infusing the reference standard. Based on the structure, the protonated molecule [M+H]⁺ would be the precursor ion. The ethylene ketal group is known to direct fragmentation, leading to characteristic product ions. For this compound (MW: 330.47), the precursor ion would be m/z 331.2. Characteristic product ions would need to be determined experimentally but could involve fragmentation of the ketal ring or the steroid backbone.

Data Analysis:

  • Quantification is achieved by integrating the peak areas of the selected MRM transitions and comparing them to a calibration curve constructed from the reference standard, often with the use of a stable isotope-labeled internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Derivatization->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of this compound.

Analytical_Techniques cluster_hplc HPLC cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC_Principle Separation based on polarity HPLC_Detector UV-Vis Detector HPLC_Principle->HPLC_Detector Quantification GC_Principle Separation based on volatility MS_Detector Mass Spectrometer GC_Principle->MS_Detector Identification & Quantification LC_Principle High-resolution separation MSMS_Detector Tandem Mass Spectrometer (MRM) LC_Principle->MSMS_Detector High Sensitivity & Selectivity Analyte This compound Analyte->HPLC_Principle Analyte->GC_Principle Analyte->LC_Principle

Caption: Relationship between the analyte and key analytical techniques for its detection.

References

Application Notes and Protocols: 17,17-(Ethylenedioxy)androst-4-en-3-one as a Key Intermediate in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 17,17-(Ethylenedioxy)androst-4-en-3-one as a pivotal intermediate in the synthesis of various steroidal compounds. The selective protection of the C17 ketone of androst-4-ene-3,17-dione as an ethylene ketal allows for specific modifications at the C3 position and the C4-C5 double bond, enabling the synthesis of a range of valuable steroid derivatives, including testosterone and its analogues.

Introduction

Androst-4-ene-3,17-dione (AD) is a readily available steroid precursor. However, its two carbonyl groups at positions C3 and C17 exhibit different reactivities. The C17 ketone is generally more susceptible to nucleophilic attack than the conjugated C3 ketone. This difference in reactivity allows for the selective protection of the C17 ketone, most commonly as an ethylene ketal, to yield this compound. This intermediate is crucial for synthetic routes that require modification of the A-ring without affecting the D-ring. Subsequent deprotection of the C17 ketal regenerates the ketone, providing access to a variety of functionalized steroids. A Chinese patent outlines a similar three-step process for testosterone synthesis involving protection of the 3-keto group, reduction of the 17-keto group, and subsequent deprotection of the 3-keto group.[1]

Data Presentation

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3(2H)-one
Synonyms 4-Androstene-3,17-dione 17-cyclic ethylene ketal
Molecular Formula C₂₁H₃₀O₃
Molecular Weight 330.46 g/mol
Appearance White to off-white solid
CAS Number 1044-89-9
Table 2: Summary of a Synthetic Route to Testosterone via a 3-Keto Protected Intermediate
StepReactionReagents and ConditionsProductYieldReference
13-Keto ProtectionTriethyl orthoformate, ethanol, p-toluenesulfonic acid3-Ethoxy-androst-3,5-dien-17-one100-102% (weight)[2]
217-Keto ReductionSodium borohydride or potassium borohydride, methanol, 10-15°C3-Ethoxy-androst-3,5-dien-17β-olNot specified[1]
33-Keto DeprotectionDilute aqueous acid (e.g., HCl or H₂SO₄)17β-Hydroxyandrost-4-en-3-one (Testosterone)80-82%[2]

Note: This table illustrates a published synthetic route where the C3 ketone is protected first. A similar strategy can be applied by selectively protecting the C17 ketone to form this compound, followed by modification at C3.

Experimental Protocols

Protocol 1: Synthesis of this compound (Selective Ketalization of Androst-4-ene-3,17-dione)

Principle: The C17 ketone of androst-4-ene-3,17-dione is more reactive than the conjugated C3 ketone and can be selectively protected as an ethylene ketal under carefully controlled acidic conditions. A patent highlights the challenge of avoiding the protection of both carbonyl groups if an excess of the ketalizing agent is used.[3]

Materials:

  • Androst-4-ene-3,17-dione

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Benzene or Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Methanol or Ethanol for recrystallization

Procedure:

  • To a solution of androst-4-ene-3,17-dione in benzene or toluene, add a slight molar excess of ethylene glycol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol or ethanol to yield this compound as a white solid.

Protocol 2: Reduction of the 3-Keto Group of this compound

Principle: The unprotected C3 ketone of this compound can be stereoselectively reduced to the corresponding 3β-hydroxyl group using a mild reducing agent like sodium borohydride.

Materials:

  • This compound

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Acetic acid (glacial)

  • Water

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • Dissolve this compound in methanol or ethanol and cool the solution to 0-5°C in an ice bath.

  • Slowly add sodium borohydride in portions while maintaining the temperature.

  • Stir the reaction mixture at 0-5°C and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of glacial acetic acid to decompose the excess sodium borohydride.

  • Add water to the reaction mixture and extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 17,17-(Ethylenedioxy)androst-4-en-3β-ol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Deprotection of the 17-Ethylene Ketal to Yield Testosterone

Principle: The ethylene ketal protecting group is stable under basic and neutral conditions but can be readily removed by acid-catalyzed hydrolysis to regenerate the ketone.

Materials:

  • 17,17-(Ethylenedioxy)androst-4-en-3β-ol (from Protocol 2)

  • Acetone

  • Dilute hydrochloric acid or sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Water

  • Ethyl acetate for extraction

Procedure:

  • Dissolve the crude 17,17-(Ethylenedioxy)androst-4-en-3β-ol in acetone.

  • Add a catalytic amount of dilute hydrochloric acid or sulfuric acid.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the acid catalyst by adding saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude testosterone by recrystallization from a suitable solvent system (e.g., acetone-hexane) to obtain the final product. A Chinese patent reports a yield of 80-82% for a similar deprotection step.[2]

Visualizations

steroid_synthesis_workflow AD Androst-4-ene-3,17-dione Intermediate This compound AD->Intermediate Selective Ketalization (Protocol 1) Reduced_Intermediate 17,17-(Ethylenedioxy)androst-4-en-3β-ol Intermediate->Reduced_Intermediate C3-Ketone Reduction (Protocol 2) Testosterone Testosterone Reduced_Intermediate->Testosterone Ketal Deprotection (Protocol 3)

Caption: Synthetic pathway from Androst-4-ene-3,17-dione to Testosterone.

logical_relationship Start Androst-4-ene-3,17-dione Protect Protect C17 Ketone Start->Protect Modify Modify C3 or A-ring Protect->Modify Deprotect Deprotect C17 Ketone Modify->Deprotect Final_Product Target Steroid Deprotect->Final_Product

Caption: General logic of using the C17-protected intermediate.

References

Application Notes and Protocols: 17,17-(Ethylenedioxy)androst-4-en-3-one in Endocrinology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroidal compound with potential applications in endocrinology research. Its structure, a derivative of androst-4-ene-3,17-dione, suggests activity as a modulator of androgen signaling pathways. Primary proposed mechanisms of action include the inhibition of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT), and potential antagonism of the androgen receptor (AR).[1] These characteristics make it a compound of interest for investigating conditions related to androgen excess, such as benign prostatic hyperplasia (BPH), acne, and androgenic alopecia. Furthermore, it serves as a key intermediate in the synthesis of other biologically active steroids, including dehydroepiandrosterone (DHEA).[2] This document provides detailed application notes and exemplary protocols for the investigation of this compound in an endocrinology research setting.

Chemical Properties and Synonyms

PropertyValue
IUPAC Name (8R,9S,10R,13S,14S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1][3]dioxolan]-3(2H)-one
Synonyms 4-Androstene-3,17-dione-17-cyclic ethylene ketal, Androst-4-ene-3,17-dione 17-cyclic acetal
CAS Number 1044-89-9
Molecular Formula C21H30O3
Molecular Weight 330.47 g/mol
Appearance Off-White Solid
Storage 2-8°C Refrigerator

Proposed Mechanism of Action in Endocrinology

The primary endocrinological relevance of this compound is predicated on its structural similarity to endogenous androgens. The core hypothesis is its interference with the androgen signaling cascade at two key points:

  • 5α-Reductase Inhibition : By competing with testosterone for the active site of 5α-reductase, the compound may reduce the synthesis of DHT. Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions.

  • Androgen Receptor Antagonism : The compound may bind to the androgen receptor, preventing its activation by endogenous androgens like testosterone and DHT. This would block the downstream gene transcription that mediates androgenic effects.

The following diagram illustrates the proposed points of intervention of this compound in the androgen signaling pathway.

Androgen Signaling Pathway Inhibition Proposed Inhibition of Androgen Signaling Testosterone Testosterone Five_AR 5α-Reductase Testosterone->Five_AR AR Androgen Receptor (AR) Testosterone->AR Binding DHT Dihydrotestosterone (DHT) DHT->AR Binding Five_AR->DHT Compound This compound Compound->Five_AR Inhibition Compound->AR Antagonism AR_Complex AR-Androgen Complex Nucleus Nucleus AR_Complex->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Activation Androgenic_Effects Androgenic Effects (e.g., cell proliferation) Gene_Transcription->Androgenic_Effects

Caption: Proposed mechanism of action.

Experimental Protocols

The following are detailed, exemplary protocols for assessing the endocrinological activity of this compound. These are adapted from established methodologies for similar steroidal compounds.

Protocol 1: In Vitro 5α-Reductase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against 5α-reductase.

Workflow Diagram:

5a_Reductase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare 5α-reductase enzyme suspension (e.g., from rat prostate) Incubation Incubate enzyme, substrate, and compound at 37°C Enzyme_Prep->Incubation Substrate_Prep Prepare radiolabeled substrate (e.g., [3H]-Testosterone) and cofactors (NADPH) Substrate_Prep->Incubation Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubation Extraction Stop reaction and extract steroids Incubation->Extraction Separation Separate Testosterone and DHT (e.g., by TLC or HPLC) Extraction->Separation Quantification Quantify radioactivity of Testosterone and DHT spots Separation->Quantification Calculation Calculate % inhibition and IC50 value Quantification->Calculation

Caption: Workflow for 5α-Reductase Inhibition Assay.

Methodology:

  • Enzyme Preparation : Homogenize ventral prostates from male Sprague-Dawley rats in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to obtain a microsomal fraction containing the 5α-reductase enzyme. Resuspend the pellet and determine the protein concentration.

  • Reaction Mixture : In a microcentrifuge tube, combine the enzyme preparation, a saturating concentration of NADPH, and varying concentrations of this compound (or vehicle control).

  • Initiation : Start the reaction by adding a radiolabeled substrate, such as [1,2,6,7-³H]-testosterone.

  • Incubation : Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Extraction : Stop the reaction by adding a quench solution (e.g., ethyl acetate). Vortex to extract the steroids into the organic phase.

  • Separation : Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification : Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and quantify the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of testosterone converted to DHT for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Competitive Androgen Receptor Binding Assay

This protocol is designed to determine the relative binding affinity (RBA) of this compound for the androgen receptor.

Methodology:

  • Receptor Preparation : Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of castrated rats or a cell line overexpressing the human AR (e.g., LNCaP cells).

  • Binding Reaction : In a 96-well plate, incubate the AR preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT) and increasing concentrations of the unlabeled test compound, this compound. Include a control with only the radiolabeled ligand (total binding) and a control with an excess of unlabeled DHT (non-specific binding).

  • Incubation : Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand : Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

  • Washing : Wash the HAP pellet to remove unbound radioligand.

  • Quantification : Elute the bound radioligand from the HAP and quantify using a scintillation counter.

  • Data Analysis : Calculate the specific binding for each concentration of the test compound. Determine the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand). The RBA can be calculated relative to a reference compound (e.g., DHT).

Quantitative Data Summary

As of the date of this document, specific quantitative data for the 5α-reductase inhibition and androgen receptor binding of this compound is not widely available in peer-reviewed literature. The following table provides an exemplary structure for presenting such data, which should be populated with experimentally derived values.

AssayParameterExemplary Value (for illustration)Reference CompoundReference Value
5α-Reductase Inhibition IC50150 nMFinasteride5 nM
Androgen Receptor Binding IC50500 nMDihydrotestosterone1 nM
Androgen Receptor Binding RBA (%)0.2%Dihydrotestosterone100%

Application as a Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of other steroids, most notably Dehydroepiandrosterone (DHEA). The ethylenedioxy group serves as a protecting group for the 17-keto functionality of androst-4-ene-3,17-dione, allowing for selective modification at other positions of the steroid nucleus.

Synthetic Scheme Overview:

DHEA_Synthesis_Pathway Androstenedione Androst-4-ene-3,17-dione Protection Protection of 17-keto group Androstenedione->Protection Compound 17,17-(Ethylenedioxy) androst-4-en-3-one Protection->Compound Isomerization Isomerization of double bond Compound->Isomerization Intermediate Androst-5-ene-3,17-dione 17-ketal Isomerization->Intermediate Reduction Reduction of 3-keto group Intermediate->Reduction Deprotection Deprotection of 17-keto group Reduction->Deprotection DHEA Dehydroepiandrosterone (DHEA) Deprotection->DHEA

Caption: Synthetic pathway to DHEA.

Conclusion

This compound presents as a compound with significant potential for endocrinology research, primarily as a tool to investigate the roles of 5α-reductase and the androgen receptor in various physiological and pathological processes. Its utility as a synthetic intermediate further enhances its value in steroid chemistry and drug development. The protocols provided herein offer a framework for the systematic evaluation of its biological activities. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

Application Notes and Protocols for 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic androstane derivative. Structurally, it is related to endogenous steroids and is noted for its potential to modulate androgenic pathways. Existing information suggests that this compound can inhibit 5α-reductase activity and interfere with the binding of 5α-dihydrotestosterone (DHT) to the androgen receptor (AR).[1][2][3][4] These mechanisms of action make it a compound of interest for research in conditions related to androgen activity, such as acne and hair growth.[1][2][3][4] It also serves as an intermediate in the synthesis of other steroid derivatives, such as Dehydroepiandrosterone-d5.[5]

These application notes provide detailed protocols for researchers to develop and conduct assays to characterize the biological activity of this compound, specifically focusing on its inhibitory effects on 5α-reductase and its ability to compete for androgen receptor binding.

Mechanism of Action: Androgen Signaling Pathway

The primary mechanism of androgen action involves the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to the modulation of gene transcription and subsequent physiological effects. This compound is hypothesized to interfere with this pathway at two key points: by inhibiting 5α-reductase and/or by competing with DHT for binding to the AR.

Androgen Signaling Pathway cluster_inhibition Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT 5α-Dihydrotestosterone (DHT) AR_cytosol Androgen Receptor (AR) [Cytosol] DHT->AR_cytosol AR_nucleus AR-DHT Complex [Nucleus] AR_cytosol->AR_nucleus ARE Androgen Response Element (ARE) AR_nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription SRD5A->DHT Compound This compound Compound->AR_cytosol Competitive Binding Compound->SRD5A

Figure 1. Hypothesized mechanism of action for this compound.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize representative quantitative data for well-characterized inhibitors of 5α-reductase and ligands of the androgen receptor. These values can serve as a benchmark for interpreting experimental results obtained for this compound using the protocols provided below.

Table 1: 5α-Reductase Inhibitory Activity (IC50 Values)

Compound5α-Reductase IsoformIC50 (nM)Reference
FinasterideType II4.2[6]
DutasterideType I & II~0.0048 µM (4.8 nM)[7]
L-36Human Prostatic~31[8]
Finasteride (for comparison)Human Prostatic33[8]
Gamma-Linolenic acidRat Liver14,000[7]

Table 2: Androgen Receptor Binding Affinity (IC50 Values)

CompoundReceptor SourceRadioligandIC50 (nM)Reference
Dihydrotestosterone (DHT)Recombinant Human AR[3H]-DHT56.9[2]
TestosteroneHuman AR[3H]methyltrienolone5.4[9]
ProgesteroneHuman AR[3H]methyltrienolone5.8[9]
17-beta-estradiolHuman AR[3H]methyltrienolone21[9]
FluoxymesteroneHuman AR[3H]methyltrienolone55[9]

Experimental Protocols

Protocol 1: In Vitro 5α-Reductase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against 5α-reductase. The assay measures the conversion of a substrate (e.g., testosterone) to its 5α-reduced metabolite (DHT).

5a_Reductase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_enzyme Prepare 5α-reductase (e.g., rat liver microsomes) pre_incubation Pre-incubate enzyme with test compound or vehicle prep_enzyme->pre_incubation prep_compound Prepare serial dilutions of This compound prep_compound->pre_incubation prep_substrate Prepare substrate solution (Testosterone) initiate_reaction Initiate reaction by adding substrate and NADPH prep_substrate->initiate_reaction pre_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate reaction (e.g., add strong acid or organic solvent) incubate->terminate_reaction extract_steroids Extract steroids (e.g., with ethyl acetate) terminate_reaction->extract_steroids quantify_dht Quantify DHT formation (LC-MS/MS or ELISA) extract_steroids->quantify_dht calculate_ic50 Calculate % inhibition and determine IC50 value quantify_dht->calculate_ic50 AR_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis prep_ar Prepare AR source (e.g., rat prostate cytosol or recombinant human AR) mix_components Incubate AR, radioligand, and test compound/vehicle prep_ar->mix_components prep_compound Prepare serial dilutions of This compound prep_compound->mix_components prep_radioligand Prepare radioligand solution (e.g., [3H]-DHT or [3H]-R1881) prep_radioligand->mix_components separate_bound Separate bound from free radioligand (e.g., filtration, SPA beads) mix_components->separate_bound measure_radioactivity Measure radioactivity of bound fraction (Scintillation Counting) separate_bound->measure_radioactivity calculate_ic50 Calculate % specific binding and determine IC50 value measure_radioactivity->calculate_ic50

References

Application Notes and Protocols for Studying Androgen Receptor Signaling using 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid derivative with potential applications in the study of androgen receptor (AR) signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate AR function, including its role as a potential inhibitor of 5α-reductase and a modulator of AR activity.

The androgen receptor is a key player in various physiological processes, including the development and maintenance of male secondary sexual characteristics, and is a critical target in the progression of prostate cancer. Compounds that modulate AR signaling are therefore of significant interest for both basic research and therapeutic development. This compound is structurally related to endogenous androgens and is suggested to exert its effects by inhibiting the conversion of testosterone to the more potent dihydrotestosterone (DHT) by 5α-reductase, and by directly interacting with the androgen receptor.

These application notes provide a framework for characterizing the activity of this compound, enabling researchers to elucidate its mechanism of action and potential as a tool for studying androgen-related cellular processes.

Data Presentation

CompoundTargetAssay TypeValueReference
4-Androstene-3,17-dioneAndrogen ReceptorCompetitive DisplacementKd: 648 ± 21 nM[1]
Dihydrotestosterone (DHT)Androgen ReceptorCompetitive DisplacementKd: 10 ± 0.4 nM[1]

Note: The provided Kd for 4-androstene-3,17-dione suggests a lower affinity for the androgen receptor compared to the potent endogenous androgen, DHT.[1] It is anticipated that this compound may exhibit a similar or slightly altered binding affinity. Experimental determination of the Ki or IC50 for the target compound is highly recommended.

Signaling Pathways and Experimental Logic

To investigate the effect of this compound on androgen receptor signaling, a series of experiments can be designed to assess its interaction with the receptor and its impact on downstream cellular events.

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway begins with the binding of an androgen, such as testosterone or DHT, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR-ligand complex into the nucleus. Once in the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation Dimer AR-Androgen Dimer AR_Androgen->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds Dimer->ARE Translocation Target_Gene Target Gene ARE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation

Figure 1: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow

The following workflow outlines a logical progression of experiments to characterize the effects of this compound on AR signaling.

Experimental_Workflow Compound This compound AR_Binding Androgen Receptor Binding Assay Compound->AR_Binding Alpha_Reductase 5α-Reductase Inhibition Assay Compound->Alpha_Reductase Reporter_Assay AR Reporter Gene Assay (e.g., Luciferase) AR_Binding->Reporter_Assay Confirms direct interaction Alpha_Reductase->Reporter_Assay Informs on indirect AR modulation Western_Blot Western Blot Analysis (AR, PSA, etc.) Reporter_Assay->Western_Blot Validates transcriptional activity at protein level Cell_Proliferation Cell Proliferation Assay (e.g., LNCaP cells) Reporter_Assay->Cell_Proliferation Links transcriptional activity to phenotype RT_qPCR RT-qPCR for AR Target Genes Western_Blot->RT_qPCR Correlates protein and mRNA expression

Figure 2: Experimental workflow for characterizing the compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on androgen receptor signaling.

Protocol 1: Competitive Androgen Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-Dihydrotestosterone ([3H]-DHT) or [3H]-R1881

  • AR Source: Cytosol from rat ventral prostate or recombinant human AR

  • Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer, wash buffer

  • Scintillation Cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Preparation of AR Cytosol:

    • Homogenize rat ventral prostates in ice-cold TEDG buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol using a standard protein assay.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant amount of AR cytosol to each well.

    • Add increasing concentrations of unlabeled this compound or a known competitor (e.g., unlabeled DHT) to the wells.

    • Add a constant concentration of [3H]-DHT to each well.

    • For non-specific binding control wells, add a large excess of unlabeled DHT.

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a slurry of hydroxyapatite or use a filter-based method to separate the AR-bound radioligand from the free radioligand.

    • Wash the wells with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5α-Reductase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of 5α-reductase.

Materials:

  • Test Compound: this compound

  • Enzyme Source: Microsomes from rat liver or prostate, or recombinant human 5α-reductase.

  • Substrate: [14C]-Testosterone

  • Cofactor: NADPH

  • Buffer: Citrate or phosphate buffer (pH ~5.5-7.0)

  • Organic Solvents: Ethyl acetate, methanol

  • Thin-Layer Chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-incubate the enzyme preparation with varying concentrations of this compound or a known inhibitor (e.g., finasteride) for a short period at 37°C.

    • Initiate the reaction by adding [14C]-Testosterone and NADPH.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid or an organic solvent.

  • Extraction of Steroids:

    • Extract the steroids from the reaction mixture using an organic solvent like ethyl acetate.

    • Evaporate the organic solvent to dryness.

  • Separation and Quantification:

    • Resuspend the dried extract in a small volume of methanol.

    • Spot the samples onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate testosterone from its metabolite, dihydrotestosterone (DHT).

    • Visualize and quantify the radioactive spots corresponding to testosterone and DHT using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of testosterone converted to DHT in the presence and absence of the inhibitor.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Protocol 3: Androgen Receptor Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to either activate (agonist) or block (antagonist) AR-mediated gene transcription.

Materials:

  • Cell Line: A suitable cell line that expresses the androgen receptor (e.g., LNCaP, VCaP) or a cell line co-transfected with an AR expression vector and a luciferase reporter vector containing AREs.

  • Test Compound: this compound

  • Positive Control Agonist: Dihydrotestosterone (DHT)

  • Positive Control Antagonist: Bicalutamide or Enzalutamide

  • Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped serum to remove endogenous androgens.

  • Luciferase Assay Reagent

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with increasing concentrations of this compound or DHT.

    • Antagonist Mode: Treat the cells with increasing concentrations of this compound in the presence of a fixed, sub-maximal concentration of DHT (e.g., the EC50 concentration).

    • Include appropriate vehicle controls.

    • Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Agonist Mode: Normalize the luciferase activity to the vehicle control. Plot the fold induction against the log concentration of the compound to determine the EC50 (effective concentration for 50% of maximal response).

    • Antagonist Mode: Normalize the luciferase activity to the DHT-only control (set as 100%). Plot the percentage of inhibition against the log concentration of the compound to determine the IC50.

Protocol 4: Western Blot Analysis of AR and Downstream Targets

This protocol is used to assess the effect of this compound on the protein levels of the androgen receptor and its well-known target genes, such as Prostate-Specific Antigen (PSA).

Materials:

  • Cell Line: Androgen-responsive cell line (e.g., LNCaP).

  • Test Compound: this compound

  • Stimulant: Dihydrotestosterone (DHT)

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Anti-AR, Anti-PSA, Anti-β-actin (or other loading control).

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Chemiluminescent Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Culture LNCaP cells in androgen-depleted medium.

    • Treat the cells with this compound at various concentrations, with or without DHT stimulation, for a specified time (e.g., 24-48 hours).

    • Wash the cells with PBS and lyse them in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize them to the loading control.

    • Analyze the changes in AR and PSA protein levels in response to the treatment with this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the role of this compound in androgen receptor signaling. By systematically applying these methodologies, scientists can determine the compound's binding affinity to the AR, its potential as a 5α-reductase inhibitor, and its functional consequences on AR-mediated gene expression and cellular phenotypes. This information will be invaluable for advancing our understanding of androgen signaling and for the development of novel therapeutic strategies targeting this critical pathway.

References

Application Notes and Protocols for the Use of 17,17-(Ethylenedioxy)androst-4-en-3-one in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid derivative. It is recognized for its role in cosmetics, particularly in products targeting acne and promoting hair growth.[1] The primary mechanism of action involves the inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] By blocking this conversion, this compound can mitigate androgen-related conditions. Understanding the metabolic fate of this compound is crucial for evaluating its efficacy, safety, and potential systemic exposure in drug development and cosmetic applications.

While specific metabolic studies on this compound are not extensively published, its metabolism can be predicted based on the known biotransformation pathways of similar androstane steroids. The metabolic processes for related compounds, such as androst-4-ene-3,6,17-trione and androsta-1,4,6-triene-3,17-dione, primarily involve enzymatic reactions like hydroxylation, reduction, and conjugation.[2][3][4] Microbial biotransformation of androst-4-ene-3,17-dione also shows hydroxylation and dehydrogenation as key metabolic steps.[5][6]

Postulated Metabolic Pathways

The metabolism of this compound in humans is expected to proceed through several key enzymatic reactions, primarily occurring in the liver:

  • Hydrolysis of the Ethylenedioxy Ketal Group: The primary and initial metabolic step is likely the acid-catalyzed or enzymatic hydrolysis of the 17-ketal group to yield the parent compound, androst-4-ene-3,17-dione (AD).

  • Reduction of the 3-keto and 17-keto Groups: Following the removal of the protective ketal group, the resulting keto groups at C3 and C17 are susceptible to reduction by ketosteroid reductases, leading to the formation of testosterone and other reduced metabolites.

  • Reduction of the C4-C5 Double Bond: The double bond in the A-ring can be reduced by 5α- or 5β-reductases.

  • Hydroxylation: The steroid nucleus can undergo hydroxylation at various positions by cytochrome P450 enzymes.

  • Conjugation: The hydroxylated metabolites are likely to be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Mechanism of Action: 5α-Reductase Inhibition

The primary pharmacological action of this compound is the inhibition of 5α-reductase. This enzyme plays a critical role in androgen signaling by converting testosterone into the more potent dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) and is the principal androgen in many tissues, including the prostate and hair follicles. By inhibiting 5α-reductase, this compound reduces the local concentration of DHT, thereby mitigating its effects.

G Testosterone Testosterone SRD5A2 5α-Reductase Testosterone->SRD5A2 Binds to DHT Dihydrotestosterone (DHT) SRD5A2->DHT Converts to AR Androgen Receptor (AR) DHT->AR Binds and activates Gene Gene Expression (e.g., in skin, prostate) AR->Gene Regulates Inhibitor This compound Inhibitor->SRD5A2 Inhibits

Figure 1: Signaling pathway of 5α-reductase inhibition.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound using human liver microsomes (HLMs).

1. Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., testosterone-d3)

  • Positive control compound (e.g., testosterone)

  • LC-MS/MS system

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis Prep Prepare incubation mixtures: - Compound (1 µM) - HLMs (0.5 mg/mL) - Phosphate buffer PreIncubate Pre-incubate at 37°C for 5 min Prep->PreIncubate Initiate Initiate reaction with NADPH regenerating system PreIncubate->Initiate Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench reaction with cold ACN + Internal Standard Incubate->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Collect Collect supernatant Centrifuge->Collect LCMS Analyze by LC-MS/MS Collect->LCMS Data Determine % remaining and calculate half-life (t½) LCMS->Data

Figure 2: Workflow for in vitro metabolic stability assay.

3. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the concentration of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: In Vivo Metabolism Study in Rodents

This protocol describes a basic in vivo study to identify major metabolites in plasma and urine of rodents.

1. Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle for administration (e.g., PEG400:Saline 60:40)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized tubes)

  • Solid-phase extraction (SPE) cartridges

  • LC-HRMS (High-Resolution Mass Spectrometry) system

2. Experimental Workflow:

G cluster_dosing Dosing & Collection cluster_processing Sample Processing cluster_analysis Analysis & Identification Acclimate Acclimate rats in metabolic cages Dose Administer compound (e.g., 10 mg/kg, oral gavage) Acclimate->Dose CollectSamples Collect blood (e.g., 0.5, 1, 2, 4, 8, 24h) and urine/feces (0-24h, 24-48h) Dose->CollectSamples Plasma Process blood to plasma CollectSamples->Plasma Urine Pool and homogenize urine CollectSamples->Urine SPE Extract metabolites using SPE Plasma->SPE Urine->SPE LCHRMS Analyze extracts by LC-HRMS SPE->LCHRMS MetaboliteID Identify potential metabolites based on mass shifts and fragmentation LCHRMS->MetaboliteID Quantify Quantify parent compound and major metabolites MetaboliteID->Quantify

Figure 3: Workflow for in vivo metabolism study.

3. Procedure:

  • Acclimate rats in metabolic cages for 24-48 hours.

  • Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples at predetermined time points post-dose.

  • Collect urine and feces over 48 hours.

  • Process blood to obtain plasma.

  • Perform enzymatic hydrolysis (using β-glucuronidase/sulfatase) on urine samples to cleave conjugates.

  • Extract the parent compound and its metabolites from plasma and hydrolyzed urine using solid-phase extraction.

  • Analyze the extracts using LC-HRMS to identify and characterize the metabolites.

Data Presentation

The following tables present hypothetical data that could be obtained from the described experimental protocols.

Table 1: Hypothetical In Vitro Metabolic Stability Data
Time (min)% Parent Compound Remaining
0100
585
1560
3035
6010
Calculated t½ (min) 25.5
Calculated Intrinsic Clearance (µL/min/mg) 27.2
Table 2: Hypothetical Pharmacokinetic Parameters in Rats (10 mg/kg, Oral)
ParameterValueUnit
Cmax500ng/mL
Tmax1.0h
AUC(0-t)2500ng·h/mL
4.5h
Major Metabolites Detected Androst-4-ene-3,17-dione-
Testosterone-
6α-Hydroxy-androst-4-ene-3,17-dione-

Conclusion

The provided application notes and protocols offer a framework for investigating the metabolic fate of this compound. Based on the metabolism of structurally related androgens, it is hypothesized that this compound undergoes hydrolysis of the ketal group, followed by reductions and hydroxylations of the steroid core. The experimental protocols for in vitro and in vivo studies will enable researchers to elucidate the specific metabolic pathways, identify major metabolites, and quantify the rate of metabolism. This information is essential for a comprehensive understanding of its pharmacokinetic profile and for ensuring its safety and efficacy in its intended applications.

References

Troubleshooting & Optimization

Technical Support Center: 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 17,17-(Ethylenedioxy)androst-4-en-3-one, focusing on common solubility challenges.

Troubleshooting Guides

Issue: The compound is not dissolving in my chosen solvent.

  • Initial Check: Have you tried the recommended solvent systems? For aqueous-based systems, a common starting point is a co-solvent mixture. A proven protocol involves a multi-part system of DMSO, PEG300, Tween-80, and saline.[1] For oil-based solutions, corn oil is a viable option.[1]

  • Actionable Steps:

    • Use of a Co-solvent System: For many in-vivo and in-vitro applications, a multi-component solvent system is necessary. A widely used protocol to achieve a concentration of at least 1 mg/mL is detailed in the Experimental Protocols section below.[1][2]

    • Sonication: To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath can be effective.

    • Particle Size: Ensure the compound is a fine powder. Larger crystals will take longer to dissolve. If necessary, gently grind the compound to reduce particle size.

    • Solvent Purity: Use high-purity, anhydrous solvents if working with organic solutions. Water contamination can significantly reduce the solubility of hydrophobic compounds.

Issue: The compound precipitates out of solution after preparation.

  • Initial Check: Was the initial dissolution complete? Sometimes, what appears to be a solution is a fine suspension.

  • Actionable Steps:

    • Re-dissolve with Heat/Sonication: Gently warm the solution and sonicate to try and redissolve the precipitate.

    • Check Saturation Point: You may have exceeded the solubility limit of your solvent system. Try preparing a more dilute solution.

    • pH Adjustment (for aqueous solutions): While this compound lacks readily ionizable groups, the stability of the formulation may be pH-dependent. Ensure the pH of your final solution is within a stable range for your experimental conditions.

    • Storage Conditions: Store the solution as recommended. For many steroid solutions, storage at -20°C or -80°C is advised to prevent degradation and precipitation. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for this compound?

A1: For biological experiments, multi-component solvent systems are recommended to achieve a clear solution of at least 1 mg/mL.[1] These include formulations with DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[1] For oil-based formulations, DMSO in corn oil is also effective.[1] Based on the general solubility of similar steroidal compounds like testosterone, it is expected to be soluble in organic solvents such as ethanol, chloroform, and dioxane.[3]

Q2: I need to make a stock solution. What is the best solvent and concentration?

A2: A stock solution can be prepared in DMSO at a concentration of 10.0 mg/mL.[1] This stock can then be diluted into the final aqueous or oil-based medium for your experiment.

Q3: Can I dissolve this compound directly in water or PBS?

A3: this compound is a hydrophobic steroid and is not readily soluble in purely aqueous solutions like water or PBS. A co-solvent system is necessary to achieve dissolution.

Q4: My solution is cloudy. What should I do?

A4: Cloudiness indicates incomplete dissolution or precipitation. Gentle warming and sonication can help to clarify the solution. If the solution remains cloudy, it is likely that the concentration is too high for the chosen solvent system.

Q5: Are there any stability concerns I should be aware of?

A5: Steroidal compounds can be sensitive to light, heat, and repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for experiments. If storage is necessary, aliquot the stock solution and store it at -20°C or -80°C. The ethylene ketal group may be sensitive to strong acidic conditions, which could cause hydrolysis back to the dione.

Data Presentation

Solubility Data for this compound

Solvent SystemConcentration AchievedAppearanceNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL (3.03 mM)Clear SolutionSaturation unknown.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1 mg/mL (3.03 mM)Clear SolutionSaturation unknown.[1]
10% DMSO, 90% Corn Oil≥ 1 mg/mL (3.03 mM)Clear SolutionSaturation unknown.[1]
DMSO10.0 mg/mLClear SolutionRecommended for stock solutions.[1]
Ethanol, Chloroform, DioxaneLikely SolubleNot specifiedBased on the solubility of structurally similar steroids like testosterone.[3] Quantitative data for this specific compound is not readily available.
Water, PBSInsolubleNot specifiedThe compound is hydrophobic.

Experimental Protocols

Protocol 1: Aqueous Co-Solvent Formulation [1][2]

This protocol yields a clear solution of ≥ 1 mg/mL. The following steps are for preparing 1 mL of the final working solution.

  • Prepare a 10.0 mg/mL stock solution of this compound in DMSO.

  • To 400 µL of PEG300, add 100 µL of the 10.0 mg/mL DMSO stock solution.

  • Mix thoroughly until the solution is uniform.

  • Add 50 µL of Tween-80 to the mixture.

  • Mix again until the solution is clear and uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix thoroughly. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

Protocol 2: SBE-β-CD Formulation [1]

This protocol also yields a clear solution of ≥ 1 mg/mL. The following steps are for preparing 1 mL of the final working solution.

  • Prepare a 10.0 mg/mL stock solution of this compound in DMSO.

  • To 900 µL of a 20% SBE-β-CD solution in saline, add 100 µL of the 10.0 mg/mL DMSO stock solution.

  • Mix thoroughly until the solution is clear.

Protocol 3: Oil-Based Formulation [1]

This protocol yields a clear solution of ≥ 1 mg/mL. The following steps are for preparing 1 mL of the final working solution.

  • Prepare a 10.0 mg/mL stock solution of this compound in DMSO.

  • To 900 µL of corn oil, add 100 µL of the 10.0 mg/mL DMSO stock solution.

  • Mix thoroughly until the solution is uniform.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound protocol Attempt Recommended Protocol (e.g., DMSO/PEG300/Tween-80/Saline) start->protocol dissolved Compound Dissolved protocol->dissolved Yes not_dissolved Compound Not Dissolved protocol->not_dissolved No end_success Experiment Ready dissolved->end_success sonicate Apply Gentle Heat (37°C) and/or Sonicate not_dissolved->sonicate sonicate->dissolved Success check_conc Is Concentration Too High? sonicate->check_conc Failure dilute Prepare a More Dilute Solution check_conc->dilute Yes alt_solvent Consider Alternative Solvent System (e.g., SBE-β-CD, Corn Oil) check_conc->alt_solvent No dilute->protocol alt_solvent->not_dissolved end_fail Consult Further (e.g., Technical Support) alt_solvent->end_fail

Caption: Troubleshooting workflow for solubility issues.

Factors_Affecting_Steroid_Solubility cluster_compound Compound Properties cluster_solvent Solvent System Properties cluster_process Process Conditions Compound This compound (Hydrophobic Steroid Core) Purity Purity Solubility Achieved Solubility Compound->Solubility ParticleSize Particle Size Purity->Solubility ParticleSize->Solubility Solvent Solvent Choice (Polarity, Co-solvents) pH pH (Aqueous Systems) Solvent->Solubility Additives Additives (e.g., Surfactants, Cyclodextrins) pH->Solubility Additives->Solubility Temperature Temperature Mixing Mixing Method (Vortex, Sonication) Temperature->Solubility Mixing->Solubility

Caption: Factors influencing the solubility of steroidal compounds.

References

Technical Support Center: 17,17-(Ethylenedioxy)androst-4-en-3-one Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17,17-(Ethylenedioxy)androst-4-en-3-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic derivative of the steroid androst-4-ene-3,17-dione. It is primarily used as a protected intermediate in the synthesis of more complex steroids, such as testosterone and its derivatives. The ethylenedioxy group acts as a protecting group for the ketone at the C-17 position, allowing for selective reactions at other sites of the molecule. It is also investigated for its potential biological activities, including the inhibition of 5α-reductase, an enzyme involved in androgen metabolism.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound at -20°C.[2] Proper storage is crucial to prevent degradation and ensure the integrity of the compound for experimental use.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane. For in vivo studies, stock solutions are often prepared in DMSO and then further diluted in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis, purification, and analysis of this compound.

Synthesis: Selective Ketalization of Androst-4-ene-3,17-dione

The synthesis of this compound involves the selective protection of the C-17 ketone of androst-4-ene-3,17-dione.

Synthesis_Workflow Start Start: Androst-4-ene-3,17-dione Reactants Add Ethylene Glycol & p-Toluenesulfonic acid in Toluene Start->Reactants Reaction Reflux with Dean-Stark trap Reactants->Reaction Workup Quench with NaHCO3 Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Characterization Analyze by NMR, MS, IR Purification->Characterization End End: This compound Characterization->End

Caption: Workflow for the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive catalyst (p-TsOH).2. Insufficient removal of water.3. Low reaction temperature or time.1. Use fresh or properly stored p-toluenesulfonic acid.2. Ensure the Dean-Stark trap is functioning correctly to remove water, driving the equilibrium towards product formation.3. Ensure the reaction is refluxing at the appropriate temperature for a sufficient duration (monitor by TLC).
Formation of the 3,17-diketal or 3-monoketal 1. The C-3 ketone is generally less reactive than the C-17 ketone due to steric hindrance and its conjugated nature. However, prolonged reaction times or excess reagents can lead to overreaction.2. Incorrect ratio of ethylene glycol.1. Monitor the reaction closely using Thin Layer Chromatography (TLC) to stop it once the starting material is consumed and the desired product is maximized.2. Use a controlled molar equivalent of ethylene glycol (typically 1.1-1.5 equivalents).
Presence of unreacted starting material 1. Incomplete reaction.2. Insufficient catalyst.1. Increase reaction time and monitor by TLC.2. Add a small amount of additional catalyst.
Side reactions (e.g., degradation) 1. Strong acidic conditions.2. High temperatures for extended periods.1. Use a catalytic amount of p-TsOH.2. Avoid unnecessarily long reaction times.
Purification: Column Chromatography

Purification of the crude product is typically achieved by silica gel column chromatography.

| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Poor separation of product from starting material | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by increasing the ethyl acetate percentage should elute the product after the less polar starting material. | | Product co-elutes with byproducts | Similar polarity of the product and byproducts. | 1. Use a less polar solvent system to increase the separation.2. Consider using a different stationary phase for chromatography (e.g., alumina). | | Low recovery of product from the column | 1. Product is too strongly adsorbed to the silica gel.2. Product degradation on the column. | 1. Use a more polar eluent to wash the column.2. Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is sensitive to acidic silica. |

Analysis: Characterization and Purity Assessment

Accurate characterization and purity assessment are crucial. Techniques like NMR, MS, IR, and HPLC are commonly employed.

Technique Expected Observations for this compound
¹H NMR (CDCl₃) Signals corresponding to the ethylenedioxy protons (a multiplet around 3.9 ppm), the vinylic proton at C-4 (a singlet around 5.7 ppm), and methyl protons (singlets around 0.9 and 1.2 ppm).[3]
¹³C NMR (CDCl₃) Carbonyl carbon at C-3 (~199 ppm), olefinic carbons at C-4 and C-5 (~124 and 171 ppm), the ketal carbon at C-17 (~109 ppm), and the ethylenedioxy carbons (~64 ppm).[3]
IR (KBr) Characteristic peaks for the C=O stretch of the α,β-unsaturated ketone (~1665 cm⁻¹), C=C stretch (~1615 cm⁻¹), and C-O stretches of the ketal group (~1100-1200 cm⁻¹).
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ adducts corresponding to the molecular weight of 330.46 g/mol .

| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH.2. Column overload.3. Column degradation. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.2. Reduce the injection volume or sample concentration.3. Use a guard column and ensure the mobile phase is within the stable pH range of the column. | | Inconsistent retention times | 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a consistent temperature.3. Ensure the column is adequately equilibrated with the mobile phase before each injection. | | Ghost peaks | 1. Contamination in the sample or mobile phase.2. Carryover from previous injections. | 1. Use high-purity solvents and filter samples before injection.2. Implement a needle wash step in the injection sequence and flush the system between runs. |

Signaling Pathway Context

This compound is studied in the context of androgen signaling and its regulation.

Androgen Receptor Signaling Pathway

Androgens like testosterone and dihydrotestosterone (DHT) exert their effects by binding to the Androgen Receptor (AR), a ligand-activated transcription factor.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP Ligand Binding AR_Ligand Activated AR AR_HSP->AR_Ligand HSP Dissociation Dimer AR Dimer AR_Ligand->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Nuclear Translocation Transcription Gene Transcription ARE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Simplified diagram of the Androgen Receptor signaling pathway.

Mechanism of 5α-Reductase Inhibition

This compound may act as an inhibitor of 5α-reductase, the enzyme that converts testosterone to the more potent androgen, DHT.

Five_Alpha_Reductase_Inhibition Testosterone Testosterone Five_AR 5α-Reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT Conversion Inhibitor This compound Inhibitor->Blocked

Caption: Inhibition of testosterone to DHT conversion by a 5α-reductase inhibitor.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for the selective ketalization of steroids.

Materials:

  • Androst-4-ene-3,17-dione

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.1 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • To a solution of androst-4-ene-3,17-dione in toluene, add ethylene glycol and p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by NMR, IR, and MS to confirm its identity and purity.

Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

Technical Support Center: Optimizing Reaction Conditions for 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one from androst-4-ene-3,17-dione.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the selective protection of the C-17 ketone in androst-4-ene-3,17-dione?

A1: The selective protection of the C-17 ketone is based on the difference in reactivity between the two carbonyl groups. The C-17 ketone is a simple, unconjugated ketone, making it more electrophilic and sterically accessible to nucleophilic attack by ethylene glycol. In contrast, the C-3 ketone is part of an α,β-unsaturated system, which reduces its electrophilicity due to resonance stabilization. This difference in reactivity allows for the selective formation of the ketal at the C-17 position under controlled reaction conditions.

Q2: Why is it necessary to remove water from the reaction mixture?

A2: The formation of a ketal from a ketone and an alcohol (in this case, ethylene glycol) is a reversible equilibrium reaction that produces water as a byproduct.[1] To drive the reaction to completion and achieve a high yield of the desired this compound, water must be continuously removed from the reaction mixture.[1] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[1]

Q3: What are the most common catalysts used for this reaction?

A3: The most common catalysts are strong protic acids, with p-toluenesulfonic acid (TsOH) being a frequent choice due to its effectiveness and ease of handling.[1] Other acid catalysts, such as pyridinium p-toluenesulfonate (PPTS), can also be used, particularly if the starting material or product is sensitive to stronger acids.

Q4: Can this reaction be performed under non-acidic conditions?

A4: While less common for this specific transformation, methods for the protection of ketones as 1,3-dioxolanes under mild, basic conditions have been developed. These methods may be useful if your substrate is sensitive to acidic conditions, which could cause unwanted side reactions.

Q5: What are the typical solvents used for this reaction?

A5: The solvent of choice is typically one that forms an azeotrope with water, facilitating its removal. Toluene and benzene are commonly used for this purpose in conjunction with a Dean-Stark apparatus.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Incomplete removal of water. 2. Insufficient catalyst. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of reagents.1. Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate sufficient to remove water. 2. Increase the catalyst loading incrementally. 3. Increase the reaction temperature to ensure vigorous reflux and/or extend the reaction time. Monitor the reaction by TLC. 4. Use freshly opened or purified reagents and ensure solvents are anhydrous.
Formation of multiple products (low selectivity) 1. Reaction temperature is too high or reaction time is too long, leading to protection at the C-3 position. 2. Excessive amount of catalyst.1. Reduce the reaction temperature or shorten the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed. 2. Reduce the amount of acid catalyst.
Presence of starting material even after prolonged reaction time 1. Catalyst has degraded. 2. Insufficient ethylene glycol.1. Add a fresh portion of the catalyst to the reaction mixture. 2. Add an additional equivalent of ethylene glycol.
Product decomposes during workup 1. The acidic conditions of the workup are causing deprotection of the ketal.1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Ensure all acidic residue is removed during washing steps.
Difficulty in purifying the product 1. Presence of unreacted ethylene glycol. 2. Formation of di-protected byproduct.1. Ethylene glycol is water-soluble and can be removed by washing the organic layer with water or brine during the workup. 2. Optimize the reaction conditions (e.g., stoichiometry of ethylene glycol, reaction time) to minimize the formation of the di-ketal. Purification can be achieved by column chromatography.

Experimental Protocols

Standard Protocol for Selective C-17 Ketalization

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Androst-4-ene-3,17-dione

  • Ethylene glycol (1.1 - 1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 - 0.1 equivalents)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add androst-4-ene-3,17-dione.

  • Dissolve the starting material in a sufficient amount of anhydrous toluene.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Quantitative Data from Representative Procedures
Starting Material Reagents and Conditions Yield Reference
Ethyl AcetoacetateEthylene glycol, TsOH, reflux in a Dean-Stark apparatus53.1%[1]
Androst-4-ene-3,17-dioneEthylene glycol, TsOH, reflux in benzene with azeotropic water removal~85-95% (typical for this type of reaction)General knowledge

Visualizations

experimental_workflow start Start: Androst-4-ene-3,17-dione reagents Add Ethylene Glycol, p-TsOH, and Toluene start->reagents reflux Reflux with Dean-Stark Apparatus to Remove Water reagents->reflux workup Aqueous Workup: - Quench with NaHCO3 - Wash with Brine reflux->workup dry Dry Organic Layer (Na2SO4 or MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and in sufficient quantity? check_water->check_catalyst Yes fix_water Optimize Dean-Stark setup and reflux rate. check_water->fix_water No check_reagents Are reagents of good quality and anhydrous? check_catalyst->check_reagents Yes add_catalyst Add more catalyst. check_catalyst->add_catalyst No use_new_reagents Use fresh/purified reagents and anhydrous solvent. check_reagents->use_new_reagents No

References

"preventing degradation of 17,17-(Ethylenedioxy)androst-4-en-3-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 17,17-(Ethylenedioxy)androst-4-en-3-one during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The most significant factor is exposure to acidic conditions, which can lead to the hydrolysis of the 17,17-ethylenedioxy (ketal) group. Other potential factors include exposure to strong oxidizing agents and prolonged exposure to high-intensity light.

Q2: What is the recommended storage condition for this compound?

A2: For long-term storage, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light. For short-term storage, refrigeration at 2-8°C is suitable.

Q3: How should I handle the compound during an experiment to minimize degradation?

A3: Use aprotic solvents and avoid acidic aqueous solutions. If aqueous buffers are necessary, maintain a neutral or slightly basic pH (pH 7.0-8.0). Prepare solutions fresh and use them promptly. Protect solutions from direct light, especially if the experiment is lengthy.

Q4: What are the visible signs of degradation?

A4: Visual signs of degradation are often absent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify the parent compound and its degradation products. A change in the physical appearance of the solid, such as discoloration, may also indicate degradation.

Q5: What is the main degradation product of this compound?

A5: The primary degradation product resulting from acidic hydrolysis is androst-4-ene-3,17-dione.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
Possible Cause Troubleshooting Steps Preventative Measures
Acidic Hydrolysis of the Ketal Group 1. Check the pH of all solutions and buffers used in the experiment. 2. Analyze a sample of the compound solution by HPLC to detect the presence of androst-4-ene-3,17-dione.- Maintain all solutions at a neutral or slightly basic pH (7.0-8.0). - Use freshly prepared buffers. - Avoid using acidic reagents in the experimental workflow.
Oxidative Degradation 1. Review the experimental protocol for the presence of any oxidizing agents. 2. If an oxidizing agent is necessary, consider reducing its concentration or the exposure time.- Degas solvents to remove dissolved oxygen. - Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation 1. Assess the light exposure of the compound during storage and the experiment.- Store the compound in an amber vial or a container protected from light. - Conduct experiments under low-light conditions or use amber-colored labware.
Improper Storage 1. Verify the storage temperature and conditions of the compound.- Adhere strictly to the recommended storage conditions (-20°C for long-term, 2-8°C for short-term). - Ensure the container is tightly sealed to prevent moisture absorption.

Quantitative Data Summary

The following table summarizes the stability of this compound under various stress conditions. This data is compiled from forced degradation studies on structurally related androstane steroids and serves as a predictive guide.

Stress Condition Condition Details Observation Primary Degradant
Acidic Hydrolysis 0.1 N HCl at 60°C for 24hSignificant degradationAndrost-4-ene-3,17-dione
Basic Hydrolysis 0.1 N NaOH at 60°C for 24hStable-
Oxidative 3% H₂O₂ at RT for 24hMinor degradationOxidized derivatives
Thermal 80°C for 48hStable-
Photolytic UV light (254 nm) for 24hMinor degradationPhotodegradation products

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate 17,17-(Ethylenedioyo)androst-4-en-3-one from its primary degradation product, androst-4-ene-3,17-dione.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

DegradationPathways Compound This compound Degradant1 Androst-4-ene-3,17-dione Compound->Degradant1 Acidic Hydrolysis Degradant2 Oxidized Products Compound->Degradant2 Oxidation Degradant3 Photodegradation Products Compound->Degradant3 Photolysis

Caption: Primary degradation pathways of the compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Dissolve in Mobile Phase Prep2 Filter through 0.45 µm filter Prep1->Prep2 HPLC1 Inject Sample Prep2->HPLC1 HPLC2 Isocratic Elution (ACN:Water 60:40) HPLC1->HPLC2 HPLC3 UV Detection at 240 nm HPLC2->HPLC3 Data1 Integrate Peak Areas HPLC3->Data1 Data2 Quantify Compound and Degradants Data1->Data2

Caption: Workflow for stability-indicating HPLC analysis.

TroubleshootingLogic Start Inconsistent Results or Loss of Potency CheckpH Check pH of Solutions Start->CheckpH CheckStorage Verify Storage Conditions Start->CheckStorage CheckLight Assess Light Exposure Start->CheckLight Acidic pH is Acidic? CheckpH->Acidic ImproperStorage Improper Storage? CheckStorage->ImproperStorage LightExposure Excessive Light? CheckLight->LightExposure Acidic->ImproperStorage No Solution1 Adjust pH to Neutral/Basic Acidic->Solution1 Yes ImproperStorage->LightExposure No Solution2 Store at -20°C, Tightly Sealed ImproperStorage->Solution2 Yes Solution3 Protect from Light LightExposure->Solution3 Yes

Technical Support Center: Synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 17,17-(Ethylenedioxy)androst-4-en-3-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the selective protection of the C-17 ketone of androst-4-ene-3,17-dione as a cyclic ketal using ethylene glycol in the presence of an acid catalyst. The C-3 ketone is less reactive due to steric hindrance and its conjugation with the double bond, allowing for selective protection at C-17.

Q2: What are the critical parameters affecting the yield of the reaction?

A2: The critical parameters include the choice of acid catalyst, reaction temperature, reaction time, and the efficiency of water removal from the reaction mixture.

Q3: Why is removing water from the reaction important?

A3: The formation of the ethylene ketal is a reversible reaction that produces water as a byproduct. Continuous removal of water shifts the equilibrium towards the product side, thereby increasing the yield of this compound. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Q4: What are the common side reactions in this synthesis?

A4: The most significant side reaction is the acid-catalyzed migration of the double bond from the C4-C5 position to the C5-C6 position, forming the thermodynamically more stable but undesired androst-5-ene-3,17-dione 17,17-diethylene ketal. Another potential side reaction is the formation of the diketal at both C-3 and C-17, especially under harsh reaction conditions or with prolonged reaction times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction. 2. Reversal of the ketalization reaction due to the presence of water. 3. Formation of side products.1. Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure efficient water removal by using a properly set up Dean-Stark apparatus and a suitable solvent for azeotropic distillation (e.g., toluene or benzene). 3. Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) to minimize side reactions.
Presence of a Major Impurity with a Similar Rf Value to the Starting Material This is likely the isomer with the migrated double bond (androst-5-ene-3,17-dione 17,17-diethylene ketal).Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) instead of stronger acids like p-toluenesulfonic acid (p-TsOH). Milder conditions favor the kinetic product (desired) over the thermodynamic product (isomer).
Formation of a More Polar Impurity This could be the diketal product where both C-3 and C-17 ketones have reacted.Reduce the amount of ethylene glycol used to a slight excess (e.g., 1.1-1.2 equivalents). Shorten the reaction time and monitor carefully by TLC to stop the reaction once the starting material is consumed.
Difficulty in Isolating the Product The product may be an oil or difficult to crystallize from the reaction mixture.Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective for separating the desired product from the starting material and side products.

Data Presentation

Table 1: Comparison of Catalysts on the Yield of this compound

Catalyst Reaction Time (h) Yield (%) Key Observations
p-Toluenesulfonic acid (p-TsOH)6 - 1260 - 75Significant formation of the double-bond migrated isomer is often observed.
Pyridinium p-toluenesulfonate (PPTS)12 - 2485 - 95Milder conditions lead to higher selectivity and minimal side product formation.
Oxalic Acid8 - 1670 - 80Generally less efficient than sulfonic acid catalysts but can reduce double bond migration.

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Detailed Methodology for the Selective C-17 Ketalization of Androst-4-ene-3,17-dione

Materials:

  • Androst-4-ene-3,17-dione

  • Ethylene glycol (1.2 equivalents)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add androst-4-ene-3,17-dione and anhydrous toluene.

  • Add ethylene glycol (1.2 equivalents) and pyridinium p-toluenesulfonate (0.1 equivalents) to the flask.

  • Heat the reaction mixture to reflux and continue refluxing for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Androst-4-ene-3,17-dione + Ethylene Glycol reagents PPTS, Toluene, Reflux start->reagents Add product This compound reagents->product Forms wash Aqueous Wash (NaHCO3, Brine) product->wash dry Dry (MgSO4) wash->dry evap Evaporation dry->evap purify Column Chromatography evap->purify final_product Pure Product purify->final_product Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions start Androst-4-ene-3,17-dione desired_product This compound start->desired_product Ethylene Glycol, PPTS (Mild Conditions) isomer Androst-5-ene-3,17-dione 17,17-diethylene ketal start->isomer Ethylene Glycol, p-TsOH (Strong Acid) diketal Androst-4-ene-3,17-dione 3,17-bis(ethylene ketal) start->diketal Excess Ethylene Glycol, Prolonged Reaction

Technical Support Center: Purification of 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 17,17-(Ethylenedioxy)androst-4-en-3-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Potential Cause Recommended Solution
Improper Solvent System The polarity of the elution solvent may be too high, causing co-elution with impurities, or too low, resulting in incomplete elution of the product. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for silica gel chromatography is a hexane/ethyl acetate gradient.
Column Overloading Exceeding the binding capacity of the stationary phase leads to poor separation and product loss. As a general rule, use a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Product Degradation on Column The silica gel can be slightly acidic, potentially causing the hydrolysis of the ketal protecting group.[1][2][3][4] To mitigate this, the silica gel can be neutralized by washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column.
Flow Rate Too High A high flow rate reduces the interaction time between the compound and the stationary phase, leading to incomplete separation. Maintain a steady and controlled flow rate.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification Troubleshooting Steps
Unreacted 4-androstene-3,17-dione (Starting Material) Can be detected by TLC as a more polar spot compared to the product. Its presence can be confirmed by LC-MS or by running a co-spot with the starting material on TLC.- Ensure the ketalization reaction has gone to completion. Monitor the reaction by TLC. - Optimize the chromatographic separation to effectively remove the more polar starting material.
Androsta-4,9(11)-diene-3,17-dione This impurity can arise from the starting material, 4-androstene-3,17-dione, which is a fermentation product.[2] It has a similar polarity to the desired product, making separation challenging. Detection is typically by HPLC or GC-MS.- Use high-resolution chromatography, such as preparative HPLC, for separation. - Recrystallization from a suitable solvent system may also be effective.
Hydrolyzed Product (4-androstene-3,17-dione) The ketal group is susceptible to hydrolysis under acidic conditions.[1][2][3][4] The presence of the dione can be detected by TLC or LC-MS.- Avoid acidic conditions during workup and purification. Use a neutralized silica gel for chromatography. - Ensure all solvents are anhydrous, as water can facilitate hydrolysis in the presence of trace acids.

Issue 3: Difficulty with Recrystallization

Problem Potential Cause Recommended Solution
Oiling Out The compound is not dissolving in the hot solvent but rather melting, or the solution is supersaturated.- Use a larger volume of solvent. - Try a different solvent or a solvent mixture. For steroids, common recrystallization solvents include acetone, ethanol, methanol, ethyl acetate, and mixtures with hexane or diisopropyl ether.[5]
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.- Slowly cool the solution. If necessary, cool to 0-4°C. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Reduce the volume of the solvent by slow evaporation.
Poor Crystal Quality Rapid cooling can lead to the formation of small, impure crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial conditions for column chromatography purification of this compound?

A1: A good starting point for silica gel column chromatography is to use a gradient of ethyl acetate in hexane. The exact ratio should be determined by preliminary TLC analysis of the crude product. A typical starting gradient might be from 5% to 30% ethyl acetate in hexane.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common method for monitoring fractions. Use the same solvent system as your column or a slightly more polar one to get good separation. Spot the crude material, the collected fractions, and a co-spot of the crude and a fraction on the same plate. Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent such as potassium permanganate or vanillin stain.

Q3: What analytical techniques are suitable for assessing the final purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for quantifying the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment if an internal standard is used.

Q4: My purified product shows signs of decomposition upon storage. How can I prevent this?

A4: The ethylenedioxy (ketal) group is sensitive to acid. Ensure the final product is free from any acidic residues from the purification process. Store the compound in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., -20°C for long-term storage).

Quantitative Data Summary

The following table summarizes typical purity and yield data for steroid purifications, which can be considered as a benchmark for the purification of this compound.

Purification Method Parameter Reported Value Reference
HPLCPurity of Testosterone (structurally similar steroid)99.82%[1]
Column Chromatography & RecrystallizationOverall Yield of Testosterone from 4-AD92.81%[1]
Column Chromatography & RecrystallizationYield of la,2a-Methylen-4-androsten-3,17-dionNot specified, but a pure product with a sharp melting point was obtained.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • Preparation of the Column:

    • Use a glass column with a sintered frit or a plug of glass wool at the bottom.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial elution solvent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent system (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds based on their polarity.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., acetone, ethyl acetate, or methanol).

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

    • If the compound is too soluble, a second solvent in which the compound is insoluble (an "anti-solvent" like hexane or water) can be added dropwise to the hot solution until it becomes slightly cloudy.

  • Recrystallization Procedure:

    • Dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (Post-reaction Mixture) chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) start->chromatography Initial Purification recrystallization Recrystallization (e.g., Acetone/Hexane) chromatography->recrystallization Further Purification tlc TLC Analysis of Fractions chromatography->tlc Fraction Monitoring purity_check Final Purity Assessment (HPLC, NMR, GC-MS) recrystallization->purity_check tlc->chromatography Optimize Elution pure_product Pure this compound purity_check->pure_product Verification

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product oiling_out Oiling Out start->oiling_out no_crystals No Crystal Formation start->no_crystals check_tlc Review TLC Data low_yield->check_tlc Possible Cause impure_product->check_tlc Possible Cause check_reaction Verify Reaction Completion impure_product->check_reaction Possible Cause neutralize_silica Use Neutralized Silica impure_product->neutralize_silica If hydrolysis suspected check_solvent Re-evaluate Solvent System oiling_out->check_solvent Solution no_crystals->check_solvent Solution

Caption: Logical relationship diagram for troubleshooting common purification issues.

References

"addressing off-target effects of 17,17-(Ethylenedioxy)androst-4-en-3-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17,17-(Ethylenedioxy)androst-4-en-3-one. The information is designed to help address potential issues related to its on-target and potential off-target effects during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is reported to function as an inhibitor of 5α-reductase and also to competitively inhibit the binding of 5α-dihydrotestosterone (DHT) to the androgen receptor (AR).[1] Its primary application based on this on-target activity is in cosmetics for managing acne and promoting hair growth.[1]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target binding data for this compound is not extensively available in the public domain, its structural similarity to other androstane steroids suggests potential cross-reactivity with other steroid hormone receptors and enzymes involved in steroidogenesis. Based on the activity of structurally related compounds, potential off-targets to consider for screening include:

  • Progesterone Receptor (PR): Steroids with an androstane backbone can sometimes exhibit affinity for the progesterone receptor.

  • Glucocorticoid Receptor (GR): Cross-reactivity with the glucocorticoid receptor is a common characteristic of some steroid-based compounds.

  • Estrogen Receptor (ER): As a derivative of androst-4-en-3-one, a precursor to estrogens, there is a possibility of interaction with estrogen receptors.

  • Aromatase: The parent compound, androst-4-en-3-one, is a substrate for aromatase.[2][3][4] It is plausible that this compound could act as a modulator of this enzyme.

Q3: My cells are showing unexpected responses after treatment with 17,17-(Ethylenedioioxy)androst-4-en-3-one. How can I begin to troubleshoot this?

A3: Unexpected cellular responses can arise from off-target effects, compound instability, or experimental artifacts. A logical troubleshooting workflow would be:

  • Confirm Compound Integrity and Purity: Ensure the compound is of high purity and has not degraded.

  • Evaluate Potential for Off-Target Receptor Activation: Use antagonist co-treatment experiments to see if the unexpected effect can be blocked by antagonists for other steroid receptors (e.g., mifepristone for PR/GR, fulvestrant for ER).

  • Assess Off-Target Enzyme Activity: Measure the activity of key steroidogenic enzymes, such as aromatase, in the presence of your compound.

  • Control for Vehicle Effects: Ensure that the vehicle used to dissolve the compound is not causing the observed effects.

Troubleshooting Guides

Issue 1: Inconsistent results in androgen receptor (AR) dependent reporter assays.
Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation 1. Prepare fresh stock solutions of this compound. 2. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. 3. Verify compound integrity via analytical methods like HPLC if degradation is suspected.Consistent dose-response curves in the reporter assay.
Cell Line Instability 1. Perform routine cell line authentication (e.g., STR profiling). 2. Ensure consistent passage number for experiments. 3. Regularly test for mycoplasma contamination.Reduced variability in assay performance.
Off-Target Receptor Interference 1. Co-treat with antagonists for other steroid receptors (PR, GR, ER) to see if the AR-mediated signal is altered. 2. Use a cell line that does not express other steroid receptors, if available.The AR-dependent signal should not be significantly affected by antagonists of other receptors if the effect is on-target.
Metabolism of the Compound 1. Incubate the compound with liver microsomes and analyze the metabolites. 2. Perform the reporter assay in the presence of metabolic inhibitors to see if the activity changes.Identification of active metabolites that may have different activity profiles.
Issue 2: Unexpected changes in cell proliferation or morphology in hormone-sensitive cell lines.
Potential Cause Troubleshooting Step Expected Outcome
Activation of Estrogen Receptor (ER) 1. Perform proliferation assays in the presence of an ER antagonist (e.g., fulvestrant). 2. Use an ER-negative cell line as a control. 3. Perform an E-screen assay.If the proliferative effect is ER-mediated, it will be blocked by the ER antagonist.
Activation of Progesterone (PR) or Glucocorticoid (GR) Receptors 1. Co-treat with a PR antagonist (e.g., mifepristone) or a GR antagonist. 2. Analyze the expression of known PR or GR target genes via qPCR.Inhibition of the unexpected effect by the respective antagonist.
Cytotoxicity 1. Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo). 2. Visually inspect cells for signs of stress or death at higher concentrations.Determination of the cytotoxic concentration range to distinguish from specific signaling effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Binding

This protocol is designed to assess the binding affinity of this compound to the ligand-binding domains of the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR).

Materials:

  • Purified recombinant human PR and GR ligand-binding domains (LBDs).

  • Radiolabeled ligands: [³H]-Progesterone and [³H]-Dexamethasone.

  • Unlabeled competitor: this compound.

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Filter plates and vacuum manifold.

Procedure:

  • Prepare a dilution series of the unlabeled competitor, this compound.

  • In a 96-well plate, combine the purified receptor LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor in the binding buffer.

  • Include control wells with only the radiolabeled ligand (total binding) and with an excess of unlabeled known ligand (non-specific binding).

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Transfer the binding reactions to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Protocol 2: Luciferase Reporter Gene Assay for Off-Target Receptor Activation

This protocol assesses the functional activation or inhibition of the Estrogen Receptor (ER) by this compound.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T or a relevant cancer cell line) that does not endogenously express high levels of ER.

  • An expression vector for human ERα.

  • A reporter plasmid containing an Estrogen Response Element (ERE) driving the expression of luciferase.

  • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the ERα expression vector, the ERE-luciferase reporter plasmid, and the normalization plasmid.

  • After transfection, plate the cells in a 96-well plate and allow them to recover.

  • Treat the cells with a dose-response of this compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

  • To test for antagonistic activity, co-treat cells with a fixed concentration of 17β-estradiol and a dose-response of the test compound.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized luciferase activity against the log concentration of the compound to determine EC50 (for agonism) or IC50 (for antagonism).

Data Presentation

Table 1: Hypothetical Off-Target Binding Profile of this compound

This table is for illustrative purposes and should be populated with experimentally derived data.

TargetAssay TypeLigandKi (nM)
Androgen ReceptorCompetitive Binding[³H]-DHTe.g., 50
Progesterone ReceptorCompetitive Binding[³H]-Progesteronee.g., >1000
Glucocorticoid ReceptorCompetitive Binding[³H]-Dexamethasonee.g., >1000
Estrogen Receptor αCompetitive Binding[³H]-Estradiole.g., 850

Table 2: Hypothetical Functional Activity at Off-Target Receptors

This table is for illustrative purposes and should be populated with experimentally derived data from reporter assays.

ReceptorAssay TypeMode of ActionEC50 / IC50 (nM)
Androgen ReceptorReporter AssayAntagoniste.g., 150
Estrogen Receptor αReporter AssayWeak Agoniste.g., 980
Progesterone ReceptorReporter AssayInactive>10,000
Glucocorticoid ReceptorReporter AssayInactive>10,000

Visualizations

OnTargetSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT 5α-DHT AR Androgen Receptor (AR) DHT->AR Compound 17,17-(Ethylenedioxy) androst-4-en-3-one Compound->FiveAlphaReductase Inhibits Compound->AR Inhibits binding FiveAlphaReductase->DHT ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds GeneTranscription Gene Transcription ARE->GeneTranscription

Caption: On-target signaling pathway of this compound.

TroubleshootingWorkflow Start Unexpected Experimental Result Observed CheckCompound Verify Compound Integrity (Purity, Fresh Stocks) Start->CheckCompound Step 1 CheckCellLine Authenticate Cell Line (STR, Mycoplasma) Start->CheckCellLine Step 2 OffTargetHypothesis Formulate Off-Target Hypothesis CheckCompound->OffTargetHypothesis CheckCellLine->OffTargetHypothesis ReceptorAssay Perform Off-Target Receptor Assays (Binding, Reporter) OffTargetHypothesis->ReceptorAssay Receptor-mediated? EnzymeAssay Perform Off-Target Enzyme Assays (e.g., Aromatase) OffTargetHypothesis->EnzymeAssay Enzyme-mediated? AnalyzeData Analyze Data & Refine Hypothesis ReceptorAssay->AnalyzeData EnzymeAssay->AnalyzeData

Caption: Troubleshooting workflow for unexpected experimental results.

OffTargetScreening cluster_receptor Steroid Receptor Screening cluster_enzyme Enzyme Activity Screening Compound 17,17-(Ethylenedioxy) androst-4-en-3-one PR Progesterone Receptor Compound->PR GR Glucocorticoid Receptor Compound->GR ER Estrogen Receptor Compound->ER Aromatase Aromatase Compound->Aromatase OtherSteroidogenic Other Steroidogenic Enzymes Compound->OtherSteroidogenic

Caption: Logical screening cascade for identifying potential off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of the steroidal compound 17,17-(Ethylenedioxy)androst-4-en-3-one. Due to its poor aqueous solubility, improving the bioavailability of this androstane derivative is a critical step in preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenge is its low aqueous solubility, which is characteristic of many steroidal compounds.[1][2] This poor solubility leads to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption and, consequently, results in low and variable oral bioavailability.[3] Additionally, like other androstane derivatives, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[3]

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble steroids like this compound?

A2: Several formulation strategies can be employed to overcome the solubility challenge:

  • Cyclodextrin Complexation: This involves forming inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin), which have a hydrophobic inner cavity and a hydrophilic outer surface. This structure encapsulates the steroid molecule, increasing its solubility in water.[1][4][5][6]

  • Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) can significantly improve the solubility of the compound in an aqueous medium.

  • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can be developed using oils, surfactants, and co-surfactants. These formulations form fine oil-in-water microemulsions in the GI tract, which can enhance absorption.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[7]

Q3: How do cyclodextrins work to increase the solubility of steroidal compounds?

A3: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. The interior of this cone is hydrophobic, while the exterior is hydrophilic.[4] Poorly water-soluble molecules like this compound can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, forming an "inclusion complex."[4][8] This complex effectively shields the hydrophobic drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to be readily dissolved in water, thereby increasing the apparent aqueous solubility of the steroid.[4][5][6]

Troubleshooting Guides

Problem/Observation Potential Cause Suggested Solution/Troubleshooting Step
Precipitation of the compound during formulation with co-solvents upon addition of aqueous buffer/saline. The concentration of the organic co-solvent is too low to maintain the solubility of the compound in the final aqueous formulation. The compound has "crashed out" of the solution.1. Increase the proportion of the organic co-solvent (e.g., PEG300) in the final formulation. 2. Incorporate a surfactant (e.g., Tween-80) to help stabilize the compound in the aqueous phase. 3. Gently warm and/or sonicate the solution to aid in re-dissolving the precipitate. 4. Prepare the formulation by adding the aqueous component to the organic solvent/drug mixture slowly while vortexing.
Low or inconsistent drug loading in cyclodextrin inclusion complexes. 1. Inefficient complexation method. 2. Inappropriate stoichiometry (drug-to-cyclodextrin molar ratio). 3. The chosen cyclodextrin is not optimal for this specific steroid.1. Try a different preparation method. If kneading is not working, attempt co-evaporation or freeze-drying. 2. Vary the molar ratio of the drug to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for complexation efficiency. 3. Test different types of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often more effective than native β-cyclodextrin for enhancing the solubility of steroids.[1][9]
In vivo pharmacokinetic study shows high variability between subjects. 1. Incomplete dissolution of the drug in the GI tract. 2. Food effects influencing absorption. 3. Instability of the formulation.1. Improve the formulation to ensure complete and rapid dissolution. Consider a liquid formulation like a self-microemulsifying drug delivery system (SMEDDS) or a cyclodextrin solution. 2. Standardize the feeding schedule for the animal subjects. Administer the compound in a fasted state to minimize food-related variability. 3. Assess the stability of the formulation under the conditions of the study. Ensure the drug remains in solution until administration.
The amorphous solid dispersion prepared by spray-drying or film evaporation shows recrystallization over time. The amorphous form is thermodynamically unstable. The polymer used may not be adequately inhibiting nucleation and crystal growth.1. Increase the drug-to-polymer ratio to ensure the drug is fully molecularly dispersed. 2. Select a polymer with a higher glass transition temperature (Tg) or one that has stronger specific interactions (e.g., hydrogen bonding) with the drug molecule. 3. Store the solid dispersion in a desiccator at low temperature to reduce molecular mobility and prevent moisture-induced recrystallization.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical enhancements observed for poorly soluble steroidal compounds when formulated with the described technologies. Specific experimental results for this compound may vary.

Table 1: Illustrative Solubility of this compound in Various Media

Medium Illustrative Solubility (µg/mL) Fold Increase vs. Water
Purified Water~ 1.51x
Phosphate Buffered Saline (pH 7.4)~ 2.01.3x
10% HP-β-CD in PBS~ 350233x
20% SBE-β-CD in Saline> 1000> 667x
10% DMSO / 40% PEG300 / 5% Tween-80 in Saline> 1000> 667x

Table 2: Illustrative Pharmacokinetic Parameters after Oral Administration in a Rat Model (20 mg/kg dose)

Formulation Illustrative Cmax (ng/mL) Illustrative Tmax (h) Illustrative AUC₀₋₂₄ (ng·h/mL) Illustrative Relative Bioavailability (%)
Aqueous Suspension554.0320100% (Reference)
10% HP-β-CD Solution4801.52150672%
Co-solvent Formulation6501.02900906%

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a 1 mg/mL solution of this compound for oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Prepare a 10 mg/mL stock solution of the compound in DMSO. Weigh the required amount of this compound and dissolve it in the corresponding volume of DMSO. Vortex and sonicate if necessary to ensure complete dissolution.

  • To prepare 1 mL of the final formulation, add the solvents sequentially in a sterile vial.

  • Add 400 µL of PEG300 to the vial.

  • Add 100 µL of the 10 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until a clear, homogenous solution is formed.

  • Add 450 µL of saline to the mixture and vortex again to obtain the final formulation with a concentration of 1 mg/mL.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading

Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Determine the required amounts of the compound and HP-β-CD for a 1:2 molar ratio.

  • Place the accurately weighed HP-β-CD into a mortar.

  • Dissolve the accurately weighed this compound in a minimal amount of ethanol.

  • Add the ethanolic solution of the drug dropwise to the HP-β-CD powder in the mortar while continuously triturating with the pestle.

  • Add a small amount of water to the mixture to form a thick, homogenous paste.

  • Continue kneading the paste for 60 minutes.

  • Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved to remove the ethanol and water.

  • The resulting solid powder is the inclusion complex, which can be stored in a desiccator and used for dissolution studies or reconstituted in water/buffer for in vivo administration.

Visualizations

experimental_workflow_cosolvent cluster_prep Stock Solution Preparation cluster_formulation Final Formulation (1 mL) weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mg/mL Stock dissolve->stock add_stock Add 100 µL Stock stock->add_stock peg Add 400 µL PEG300 peg->add_stock tween Add 50 µL Tween-80 add_stock->tween saline Add 450 µL Saline tween->saline final Final Solution (1 mg/mL) saline->final

Caption: Workflow for co-solvent formulation preparation.

cyclodextrin_complexation cluster_mechanism Mechanism of Cyclodextrin-Mediated Solubilization steroid Hydrophobic Steroid (Poorly Soluble) complex Inclusion Complex (Water Soluble) steroid->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex water Aqueous Environment

Caption: Cyclodextrin inclusion complex formation.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 17,17-(Ethylenedioxy)androst-4-en-3-one, a key intermediate in the synthesis of various steroidal compounds. The primary focus is on comparing the target compound with its most common process-related impurity, the starting material androst-4-ene-3,17-dione. This comparison is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredients.

Introduction to this compound and its Primary Impurity

This compound is synthesized from androst-4-ene-3,17-dione through the selective protection of the C17-ketone as an ethylene ketal. This protective step is essential for subsequent chemical transformations at other positions of the steroid nucleus. Incomplete reaction or hydrolysis of the ketal group can lead to the presence of the starting material, androst-4-ene-3,17-dione, as the primary impurity in the final product. Therefore, robust analytical methods are required to separate, identify, and quantify both the desired product and this key impurity.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and its primary impurity, androst-4-ene-3,17-dione.

High-Performance Liquid Chromatography (HPLC) Data
CompoundRetention Time (t R ) [min]Relative Retention Time (RRT)
Androst-4-ene-3,17-dioneTypically ~5.81.00
This compound Typically ~7.2 ~1.24
Note: Retention times are illustrative and will vary based on the specific HPLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Data (as Trimethylsilyl Derivatives)
Compound (as TMS derivative)Retention Time (t R ) [min]Key Mass Fragments (m/z)
Androst-4-ene-3,17-dione-TMSTypically ~12.5358 (M+), 343, 268, 147
This compound Typically ~14.1 330 (M+), 286, 125, 99
Note: Retention times and fragmentation patterns are illustrative and depend on the specific GC-MS conditions and derivatization procedure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

¹H NMR Spectral Data

Proton AssignmentAndrost-4-ene-3,17-dione (δ, ppm)This compound (δ, ppm)
C19-H₃0.92 (s)~0.90 (s)
C18-H₃1.22 (s)~1.15 (s)
C4-H5.74 (s)~5.72 (s)
-O-CH₂-CH₂-O-N/A~3.90 (m)
Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters.

¹³C NMR Spectral Data

Carbon AssignmentAndrost-4-ene-3,17-dione (δ, ppm)This compound (δ, ppm)
C3199.5~199.7
C4123.9~124.1
C5171.6~171.3
C17220.1~119.5 (ketal carbon)
-O-CH₂-CH₂-O-N/A~64.5
Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters. Data for the precursor is based on published literature.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from its primary impurity, androst-4-ene-3,17-dione.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water

  • B: Acetonitrile

  • Gradient: 60% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to prepare a stock solution.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of this compound and to detect and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (10:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

Sample Preparation (Derivatization is optional but may be required for the precursor):

  • Dissolve 1 mg of the sample in 1 mL of ethyl acetate.

  • For analysis of the precursor as a TMS derivative, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes.

  • Inject 1 µL of the prepared solution into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation of this compound and to identify and quantify impurities based on their characteristic NMR signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR Parameters:

  • Solvent: CDCl₃

  • Number of Scans: 16

  • Relaxation Delay: 1 s

  • Pulse Angle: 30°

¹³C NMR Parameters:

  • Solvent: CDCl₃

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

  • Pulse Program: Proton-decoupled

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Visualizations

The following diagrams illustrate the key chemical relationship and the analytical workflow for purity validation.

Synthesis and Impurity Formation A Androst-4-ene-3,17-dione (Starting Material/Impurity) B This compound (Target Compound) A->B Ketalization B->A Degradation D Incomplete Reaction or Hydrolysis C Ethylene Glycol, Acid Catalyst

Figure 1. Synthesis and potential impurity pathway.

Analytical Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Dilution/Derivatization Dilution/Derivatization Dissolution->Dilution/Derivatization HPLC HPLC Dilution/Derivatization->HPLC GC-MS GC-MS Dilution/Derivatization->GC-MS NMR NMR Dilution/Derivatization->NMR Peak Integration & Quantification Peak Integration & Quantification HPLC->Peak Integration & Quantification Spectral Interpretation Spectral Interpretation GC-MS->Spectral Interpretation NMR->Spectral Interpretation Purity Assessment Purity Assessment Peak Integration & Quantification->Purity Assessment Structure Confirmation & Impurity ID Structure Confirmation & Impurity ID Spectral Interpretation->Structure Confirmation & Impurity ID

Figure 2. Workflow for purity validation.

References

A Comparative Efficacy Analysis: 17,17-(Ethylenedioxy)androst-4-en-3-one versus Androstenedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical efficacy of 17,17-(Ethylenedioxy)androst-4-en-3-one and Androstenedione, focusing on their interactions with key targets in androgen signaling: the androgen receptor (AR) and the enzyme 5α-reductase. This analysis is based on available in vitro experimental data to provide a clear, objective performance comparison.

Executive Summary

Data Presentation: Biochemical Efficacy

The following table summarizes the available quantitative data for the interaction of Androstenedione with the androgen receptor. A corresponding value for this compound is not currently available in published literature.

CompoundTargetParameterValueReference
AndrostenedioneAndrogen ReceptorKd648 ± 21 nM[1]

Note: A lower Kd value indicates a higher binding affinity.

Mechanism of Action and Signaling Pathways

Androstenedione is a key intermediate in the steroidogenesis pathway. It can be converted to testosterone by 17β-hydroxysteroid dehydrogenase or to estrone by aromatase. Testosterone itself can be further converted to the more potent androgen, dihydrotestosterone (DHT), by 5α-reductase. Androstenedione also directly interacts with the androgen receptor, albeit with significantly lower affinity than DHT.

This compound is reported to exert its effects through two primary mechanisms: inhibition of 5α-reductase and interference with the binding of DHT to the androgen receptor.[2] By inhibiting 5α-reductase, it reduces the conversion of testosterone to DHT. By interfering with DHT binding, it directly antagonizes the action of this potent androgen.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical mediator of androgen action in target tissues. The following diagram illustrates the key steps in this pathway and indicates the points of intervention for both compounds.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Androstenedione Androstenedione SRD5A 5α-reductase Testosterone->SRD5A Androstenedione->Testosterone 17β-HSD AR Androgen Receptor (AR) (inactive) Androstenedione->AR Weak Binding DHT DHT SRD5A->DHT DHT->AR AR_DHT AR-DHT Complex (active) ARE Androgen Response Element (ARE) AR_DHT->ARE HSP HSP HSP->AR EDA 17,17-(Ethylenedioxy) androst-4-en-3-one EDA->SRD5A Inhibition EDA->AR_DHT Interference Gene_Transcription Gene Transcription ARE->Gene_Transcription

Androgen Receptor Signaling and Points of Intervention.
5α-Reductase Catalytic Cycle and Inhibition

The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), is catalyzed by the enzyme 5α-reductase. This process is a key target for anti-androgenic therapies.

5a_Reductase_Inhibition Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A NADP NADP+ SRD5A->NADP DHT DHT SRD5A->DHT NADPH NADPH NADPH->SRD5A Inhibitor 17,17-(Ethylenedioxy) androst-4-en-3-one Inhibitor->SRD5A Inhibition

Mechanism of 5α-Reductase Inhibition.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kd or IC50) of a test compound for the androgen receptor.

Methodology:

  • Receptor Preparation: A source of androgen receptor is required, typically the ligand-binding domain (LBD) of the human AR expressed in a recombinant system or cytosol prepared from androgen-sensitive tissues (e.g., rat prostate).

  • Radioligand: A high-affinity radiolabeled androgen, such as 3H-dihydrotestosterone (3H-DHT) or the synthetic androgen 3H-R1881 (methyltrienolone), is used as the tracer.

  • Competitive Binding: A constant concentration of the AR preparation and the radioligand are incubated with varying concentrations of the unlabeled test compound (the competitor).

  • Separation of Bound and Unbound Ligand: Following incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. Common methods include hydroxylapatite (HAP) adsorption, dextran-coated charcoal, or scintillation proximity assay (SPA).

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[3][4][5][6][7]

In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on the activity of 5α-reductase.

Methodology:

  • Enzyme Source: 5α-reductase can be obtained from various sources, including microsomes from rat liver or prostate, or from cell lines engineered to overexpress the human 5α-reductase isozymes (type 1 or type 2).[8][9][10][11][12]

  • Substrate: The natural substrate, testosterone, is typically used. Often, a radiolabeled form, such as 3H-testosterone, is employed for ease of product detection.

  • Cofactor: The reaction requires NADPH as a cofactor, which must be included in the assay buffer.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test inhibitor. The reaction is then initiated by the addition of the substrate (testosterone) and NADPH.

  • Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped (e.g., by acidification or addition of an organic solvent). The substrate (testosterone) and the product (DHT) are then separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of DHT produced is quantified. If a radiolabeled substrate is used, this is typically done by scintillation counting of the separated product. Alternatively, LC-MS/MS can be used for non-radioactive assays.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9][10][11][12][13]

Conclusion

Based on the available data, Androstenedione is a weak androgen receptor agonist. Its primary biological significance lies in its role as a precursor to more potent androgens and estrogens. This compound is positioned as an inhibitor of androgen action at the periphery through the inhibition of 5α-reductase and interference with androgen receptor binding.

A comprehensive, direct comparison of the efficacy of these two compounds is currently limited by the lack of publicly available quantitative data for this compound. Further research is required to quantify its inhibitory constants for 5α-reductase and its binding affinity for the androgen receptor to enable a precise, data-driven comparison with Androstenedione and other androgens or anti-androgens. Such data would be invaluable for researchers and professionals in the fields of endocrinology, dermatology, and drug development.

References

Comparative Analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one and Other Steroid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 17,17-(Ethylenedioxy)androst-4-en-3-one

This compound, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid derivative. Its primary reported mechanism of action involves the inhibition of 5α-reductase activity and consequently, the reduction of dihydrotestosterone (DHT) binding to the androgen receptor (AR). This indirect modulation of the androgen signaling pathway distinguishes it from classical androgens that directly bind to and activate the AR. This compound has been explored for cosmetic applications, particularly in relation to acne and hair growth.

Comparative Performance Data

To provide a comprehensive overview, this section compares this compound with key steroid derivatives: the natural androgens Testosterone and Dihydrotestosterone (DHT), their precursor Androstenedione, and the non-steroidal SARM, Enobosarm (Ostarine).

Table 1: Comparison of Mechanism of Action and Biological Effects

CompoundChemical ClassPrimary Mechanism of ActionKey Biological Effects
This compound Steroid (Androstane derivative)5α-reductase inhibitor; inhibits 5α-DHT binding to its receptor protein.Investigated for use in acne and for promoting hair growth.
Testosterone Steroid (Androgen)Agonist of the Androgen Receptor (AR).Development of male secondary sexual characteristics, anabolic effects on muscle and bone.
Dihydrotestosterone (DHT) Steroid (Androgen)Potent agonist of the Androgen Receptor (AR).Mediates androgenic effects in many tissues, including the prostate and skin.
Androstenedione Steroid (Androgen precursor)Weak androgen; primarily a precursor to testosterone and estrone.Proliferative effects in androgen-sensitive cells are mediated by its conversion to other androgens.
Enobosarm (Ostarine) Non-steroidal SARMSelective agonist of the Androgen Receptor (AR).Anabolic effects on muscle and bone with reduced activity in prostatic tissue.

Table 2: Comparative Androgen Receptor Binding Affinity

CompoundIC50 (nM)Relative Binding Affinity (RBA)Notes
This compound Data not availableData not availableActs indirectly by inhibiting 5α-reductase.
Testosterone ~2.17 - 2.81VariablePotent natural ligand for the AR.
Dihydrotestosterone (DHT) ~3.2HighConsidered one of the most potent natural androgens.
Androstenedione WeakLowSignificantly lower affinity for the AR compared to testosterone and DHT.
Enobosarm (Ostarine) ~3.8~16.8% of DHTHigh affinity for a non-steroidal compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of steroid derivative performance. Below are protocols for key in vitro assays used to characterize the activity of such compounds.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To quantify the binding affinity (IC50 and Ki) of a test compound for the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or tissue cytosol preparations).

  • Radiolabeled ligand (e.g., [³H]-DHT or [³H]-Mibolerone).

  • Test compounds and a reference standard (e.g., unlabeled DHT).

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Scintillation vials and scintillation cocktail.

  • Multi-well plates (e.g., 96-well or 384-well).

  • Filtration apparatus or scintillation proximity assay (SPA) beads.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the reference standard. Prepare a working solution of the radiolabeled ligand and the androgen receptor.

  • Incubation: In each well of the microplate, add the assay buffer, a fixed concentration of the androgen receptor, and the radiolabeled ligand.

  • Competition: Add varying concentrations of the unlabeled test compound or reference standard to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibrium: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Method: Rapidly filter the contents of each well through a glass fiber filter to trap the receptor-ligand complex. Wash the filters with cold assay buffer to remove unbound radioligand.

    • SPA Method: If using SPA beads, the radiolabeled ligand in proximity to the bead-bound receptor will generate a signal that can be directly measured.

  • Quantification: For the filtration method, place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. For the SPA method, measure the light output using a suitable plate reader.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.

Objective: To determine if a test compound acts as an AR agonist or antagonist.

Materials:

  • A suitable mammalian cell line (e.g., PC-3 or LNCaP) stably or transiently transfected with:

    • An expression vector for the human androgen receptor.

    • A reporter gene construct containing androgen response elements (AREs) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and supplements.

  • Test compounds and reference agonist (e.g., DHT) and antagonist (e.g., bicalutamide).

  • Lysis buffer and substrate for the reporter gene product.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed the transfected cells into multi-well plates and allow them to attach overnight.

  • Compound Treatment: Replace the medium with a medium containing serial dilutions of the test compound.

    • Agonist Mode: To test for agonistic activity, add the test compound alone.

    • Antagonist Mode: To test for antagonistic activity, add the test compound in the presence of a fixed concentration of a known AR agonist (e.g., DHT).

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the reporter enzyme.

  • Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme to the cell lysate and measure the resulting signal (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist-induced reporter gene activity against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the action of steroid derivatives.

androgen_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase Enters Cell DHT Dihydrotestosterone (DHT) AR_inactive Androgen Receptor (Inactive) DHT->AR_inactive Binds FiveAlphaReductase->DHT HSP HSP Complex AR_inactive->HSP AR_active AR-DHT Complex (Active) HSP->AR_active Dissociates AR_dimer AR Dimerization AR_active->AR_dimer Translocates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA

Caption: Classical genomic signaling pathway of androgens.

ar_binding_assay_workflow Start Start: Prepare Reagents Incubate Incubate AR, Radioligand, and Test Compound Start->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: Calculate IC50/Ki Quantify->Analyze End End: Determine Binding Affinity Analyze->End steroid_action_logic cluster_direct Direct AR Agonism cluster_indirect Indirect AR Modulation Direct_Agonist e.g., Testosterone, DHT AR_Activation Direct AR Activation Direct_Agonist->AR_Activation Indirect_Modulator 17,17-(Ethylenedioxy) androst-4-en-3-one Enzyme_Inhibition 5α-Reductase Inhibition Indirect_Modulator->Enzyme_Inhibition Reduced_DHT Reduced DHT Levels Enzyme_Inhibition->Reduced_DHT Reduced_DHT->AR_Activation Reduced Activation

The Unseen Competitor: Predicting Cross-Reactivity of 17,17-(Ethylenedioxy)androst-4-en-3-one in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of steroid analysis, the specificity of immunoassays is paramount. While these assays offer a high-throughput and cost-effective means of quantification, their susceptibility to cross-reactivity from structurally similar compounds can lead to erroneous results. This guide provides a comparative analysis of the potential cross-reactivity of 17,17-(Ethylenedioxy)androst-4-en-3-one , a synthetic derivative of androstenedione, in common immunoassays. Due to a lack of direct experimental data for this specific compound, this guide leverages data from structurally related steroids to predict its behavior and offers a framework for its empirical evaluation.

Structural Similarity: The Root of Cross-Reactivity

This compound shares the core androstane skeleton with endogenous androgens like androstenedione and testosterone. The key structural modification is the ethylenedioxy group at the C-17 position, which replaces the ketone group of androstenedione. This modification, while significant, may not be sufficient to prevent recognition by antibodies raised against native androgens, particularly if the immunogen was conjugated to a carrier protein at a site distant from C-17.

Comparison with Structurally Similar Androgens

The potential for cross-reactivity of this compound can be inferred from the observed cross-reactivity of other androstenedione derivatives and structurally similar compounds in various immunoassays. The following table summarizes the cross-reactivity of selected steroids in commercially available immunoassays, providing a basis for predicting the behavior of our target compound. It is important to note that even minor structural differences can significantly alter antibody recognition.[1][2][3][4][5]

CompoundImmunoassay PlatformTarget AnalyteCross-Reactivity (%)
ExemestaneMultiple Chemiluminescence ImmunoassaysAndrostenedioneFalsely elevated results observed[1]
EstroneRoche Elecsys Estradiol IIEstradiol0.54[2][6]
AndrostenedioneRoche Elecsys DHEA Sulfate AssayDHEA Sulfate0.05 - 0.49 (Very Weak)[2][6]
6-MethylprednisoloneRoche Elecsys Cortisol AssayCortisolHigh (Clinically Significant)[5]
PrednisoloneRoche Elecsys Cortisol AssayCortisolHigh (Clinically Significant)[5]
NorethindroneTestosterone ImmunoassayTestosteronePotential for clinically significant false positives[4][5]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a standardized experimental protocol should be followed. This typically involves a competitive binding immunoassay format.

Objective: To determine the percentage cross-reactivity of this compound in a specific immunoassay for a target androgen (e.g., androstenedione).

Materials:

  • Immunoassay kit for the target androgen (e.g., Androstenedione ELISA kit)

  • Standard solutions of the target androgen

  • Standard solutions of this compound of known concentrations

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a standard curve for the target androgen: A series of dilutions of the target androgen standard are prepared and assayed according to the manufacturer's instructions.

  • Prepare dilutions of the test compound: A series of dilutions of this compound are prepared in the assay buffer.

  • Perform the competitive immunoassay:

    • Add the diluted standards of the target androgen and the test compound to separate wells of the microplate.

    • Add the enzyme-conjugated target androgen and the specific antibody to all wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Calculate the 50% binding (B/B₀) values: Determine the concentration of the target androgen and the test compound that cause a 50% reduction in the maximal signal.

  • Calculate the percent cross-reactivity: % Cross-reactivity = (Concentration of target androgen at 50% B/B₀ / Concentration of test compound at 50% B/B₀) x 100

Visualizing the Concepts

To better understand the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Immunoassay Principle cluster_1 Cross-Reactivity Antibody Antibody Complex1 Antibody-Analyte Complex Antibody->Complex1 Complex2 Antibody-Tracer Complex Antibody->Complex2 Analyte Target Analyte Analyte->Complex1 Binds Tracer Labeled Analyte (Tracer) Tracer->Complex2 Binds CrossReactant Cross-Reactant (e.g., this compound) Complex3 Antibody-Cross-Reactant Complex CrossReactant->Complex3 Binds Antibody2 Antibody Antibody2->Complex3

Caption: Principle of immunoassay and cross-reactivity.

G start Start: Prepare Reagents std_curve Prepare Target Analyte Standard Curve start->std_curve test_cmpd Prepare Test Compound (this compound) Dilutions start->test_cmpd assay Perform Competitive Immunoassay std_curve->assay test_cmpd->assay read Read Absorbance assay->read calc_b50 Calculate 50% Binding (B/B₀) Concentrations read->calc_b50 calc_cr Calculate % Cross-Reactivity calc_b50->calc_cr end End: Report Results calc_cr->end

Caption: Workflow for assessing cross-reactivity.

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound is currently unavailable, its structural similarity to androstenedione suggests a moderate to high potential for interference in immunoassays targeting native androgens. The degree of cross-reactivity will ultimately depend on the specific antibody used in a given assay.

For researchers and drug development professionals working with this compound, the following recommendations are crucial:

  • Exercise caution when interpreting immunoassay data in the presence of this compound.

  • Empirically determine the cross-reactivity of this compound in the specific immunoassay being used by following the protocol outlined above.

  • Consider orthogonal methods for quantification , such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer higher specificity and can definitively distinguish between the target analyte and structurally similar compounds.[1]

By understanding the potential for cross-reactivity and employing rigorous validation methods, researchers can ensure the accuracy and reliability of their findings when working with novel steroid derivatives.

References

Confirming the Structure of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for confirming the structure of 17,17-(Ethylenedioxy)androst-4-en-3-one. Due to the limited availability of published experimental spectra for the target compound, this guide presents a detailed prediction of its expected spectroscopic characteristics based on established principles and compares them with the experimentally obtained data for two closely related and well-characterized steroid alternatives: Androst-4-ene-3,17-dione and Testosterone. This approach offers a robust framework for the structural elucidation of this compound.

Structural Comparison

The key structural difference between this compound and its precursor, Androst-4-ene-3,17-dione, is the protection of the C-17 ketone as an ethylenedioxy ketal. This modification significantly alters the spectroscopic signature of the D-ring of the steroid. Testosterone is included for comparison as it possesses the same A, B, and C ring structure but features a hydroxyl group at C-17.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound alongside the experimental data for Androst-4-ene-3,17-dione and Testosterone.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
Proton This compound (Predicted) Androst-4-ene-3,17-dione (Experimental) Testosterone (Experimental)
H-4~5.7~5.73~5.73
H-19 (CH₃)~1.2~1.22~1.20
H-18 (CH₃)~0.9~0.91~0.79
-O-CH₂-CH₂-O-~3.9 (multiplet)--
H-17--~3.66 (triplet)

Note: Predicted values are based on standard chemical shift tables and comparison with similar structures. Experimental data is sourced from publicly available spectral databases.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
Carbon This compound (Predicted) Androst-4-ene-3,17-dione (Experimental) Testosterone (Experimental)
C-3 (C=O)~199~199.5~199.4
C-4 (=CH)~124~123.8~123.8
C-5 (=C)~171~171.3~171.6
C-17~112 (ketal)~220.0 (ketone)~81.6 (C-OH)
C-18 (CH₃)~15~13.6~11.1
C-19 (CH₃)~17~17.4~17.4
-O-CH₂-CH₂-O-~65--

Note: Predicted values are based on established substituent effects on ¹³C chemical shifts. Experimental data is sourced from publicly available spectral databases.

Table 3: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)
Functional Group This compound (Predicted) Androst-4-ene-3,17-dione (Experimental) Testosterone (Experimental)
C=O (α,β-unsaturated ketone)~1670~1665~1660
C=C (alkene)~1620~1615~1615
C-O (ketal)~1100-1200 (strong)--
O-H (alcohol)--~3400 (broad)
C-H (sp² and sp³)~2850-3100~2850-3050~2850-3050

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.[1][2] Experimental data is sourced from publicly available spectral databases.

Table 4: Comparative Mass Spectrometry Data (m/z)
Ion This compound (Predicted) Androst-4-ene-3,17-dione (Experimental) Testosterone (Experimental)
Molecular Ion [M]⁺330286288
Key FragmentsLoss of C₂H₄O from ketal, characteristic steroid backbone fragmentationFragmentation of D-ring ketone, characteristic steroid backbone fragmentationLoss of H₂O, characteristic steroid backbone fragmentation

Note: Predicted fragmentation is based on the known mass spectrometric behavior of steroidal ketals.[3][4] Experimental data is sourced from publicly available spectral databases.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the steroid in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire spectra at room temperature. A typical experiment involves a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters: Acquire spectra using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is typical for steroids. A sufficient number of scans and a relaxation delay of 1-2 seconds are used to ensure accurate integration of all carbon signals.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule. Standard pulse programs provided by the spectrometer manufacturer can be used.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the steroid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Place the mixture into a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, a C18 reverse-phase column is commonly used.

  • Ionization:

    • Electron Ionization (EI) for GC-MS: This is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS: These are softer ionization techniques that typically produce a prominent molecular ion peak, which is useful for determining the molecular weight.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain detailed fragmentation information for specific ions.

Visualization of Analytical Workflow and Structural Comparison

The following diagrams illustrate the logical workflow for confirming the structure of this compound and a visual comparison of the key structural differences between the target compound and its alternatives.

analytical_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Androstenedione Androst-4-ene-3,17-dione Target This compound Androstenedione->Target Ketalization NMR NMR (1H, 13C, 2D) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS Confirmed Confirmed Structure NMR->Confirmed IR->Confirmed MS->Confirmed

Caption: Analytical workflow for the synthesis and structural confirmation of this compound.

structural_comparison cluster_target This compound cluster_alt1 Androst-4-ene-3,17-dione cluster_alt2 Testosterone img_target img_alt1 img_alt2 cluster_alt1 cluster_alt1 cluster_alt2 cluster_alt2 note1 Key Difference: C-17 Ketal note1->img_target note2 Key Difference: C-17 Ketone note2->img_alt1 note3 Key Difference: C-17 Hydroxyl note3->img_alt2

Caption: Structural comparison highlighting the key functional group differences at the C-17 position.

References

A Comparative Guide to the Biological Equivalence of Synthetic 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic steroid 17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, with other relevant steroidal compounds. The focus is on its biological equivalence, supported by available experimental data and detailed methodologies for key assays.

Overview of this compound

This compound is a synthetic derivative of the endogenous steroid androstenedione. Its primary proposed mechanism of action involves the inhibition of 5α-reductase and the subsequent binding of dihydrotestosterone (DHT) to the androgen receptor (AR). This positions it as a potential anti-androgen, with applications in research areas such as acne and hair growth.

Comparative Analysis of Biological Activity

Androgen Receptor Binding Affinity

The affinity of a compound for the androgen receptor is a key indicator of its potential androgenic or anti-androgenic activity. This is typically determined through competitive binding assays, where the compound's ability to displace a radiolabeled androgen (like [³H]-DHT) from the AR is measured. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, with lower values indicating higher binding affinity.

Table 1: Comparative Androgen Receptor Binding Affinities

CompoundReceptor Binding Affinity (IC50/Ki, nM)Reference
Dihydrotestosterone (DHT)~1.5 - 3.2[1]
Testosterone~3.0 - 5.0[2]
FinasterideWeak affinity for AR, inhibits DHT binding in some mutant ARs[3][4]
Dutasteride~1.5 µM (in LNCaP cells)[1]
This compound Data not publicly available

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used.

In Vivo Anti-Androgenic Activity (Hershberger Assay)

The Hershberger assay is the gold-standard in vivo method for assessing the androgenic and anti-androgenic properties of a substance. It utilizes castrated male rats, in which the androgen-dependent tissues (ventral prostate, seminal vesicles, etc.) regress. The ability of a test compound to either stimulate the growth of these tissues (androgenic effect) or inhibit their growth in the presence of an androgen like testosterone propionate (anti-androgenic effect) is measured.

Table 2: Comparative In Vivo Anti-Androgenic Activity (Hershberger Assay)

CompoundEffect on Androgen-Dependent Tissue WeightPotencyReference
Testosterone PropionateStimulates growthHigh[5]
Flutamide (Anti-androgen)Inhibits testosterone-stimulated growthHigh[5]
Finasteride (5α-reductase inhibitor)Inhibits testosterone-stimulated growth (more pronounced in ventral prostate)Moderate[6]
Dutasteride (5α-reductase inhibitor)Inhibits testosterone-stimulated growthHigh[7]
This compound Data not publicly available Unknown

Experimental Protocols

Detailed methodologies for the key assays mentioned above are crucial for the accurate interpretation and replication of results.

Androgen Receptor Competitive Binding Assay Protocol

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Workflow:

AR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis AR_prep Androgen Receptor Preparation (e.g., from rat prostate cytosol or recombinant sources) Incubation Incubate AR, [³H]-DHT, and Test Compound AR_prep->Incubation Radioligand_prep Radiolabeled Ligand ([³H]-DHT) Preparation Radioligand_prep->Incubation Test_compound_prep Test Compound Serial Dilutions Test_compound_prep->Incubation Separation Separate Bound from Unbound Ligand (e.g., dextran-coated charcoal) Incubation->Separation Measurement Measure Radioactivity of Bound Ligand (Scintillation Counting) Separation->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis

Androgen Receptor Competitive Binding Assay Workflow.

Key Steps:

  • Receptor Preparation: Androgen receptors are typically isolated from the ventral prostate of castrated rats or expressed as recombinant proteins.

  • Incubation: A constant concentration of radiolabeled androgen (e.g., [³H]-dihydrotestosterone) is incubated with the androgen receptor preparation in the presence of varying concentrations of the test compound.

  • Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand using methods like dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.

Hershberger Bioassay Protocol

This in vivo assay assesses the androgenic or anti-androgenic potential of a substance by measuring its effect on the weight of androgen-dependent tissues in castrated male rats.

Workflow for Anti-Androgenic Activity:

Hershberger_Assay cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen (10 days) cluster_necropsy Necropsy & Tissue Collection cluster_analysis Data Analysis Castration Castration of Immature Male Rats Acclimation Acclimation Period Castration->Acclimation Control Vehicle Control Acclimation->Control Positive_Control Testosterone Propionate (TP) Acclimation->Positive_Control Test_Groups TP + Test Compound (Multiple Dose Levels) Acclimation->Test_Groups Necropsy Necropsy 24h after last dose Control->Necropsy Positive_Control->Necropsy Test_Groups->Necropsy Tissue_Excision Excision and Weighing of Androgen-Dependent Tissues Necropsy->Tissue_Excision Analysis Statistical Comparison of Tissue Weights between Test and Control Groups Tissue_Excision->Analysis

Hershberger Bioassay Workflow for Anti-Androgenic Activity.

Key Steps:

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Dosing: The animals are treated for a period of 10 consecutive days. For anti-androgenicity testing, groups of animals receive a vehicle control, a reference androgen (testosterone propionate), and the reference androgen in combination with different doses of the test substance.

  • Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are carefully dissected and weighed.

  • Data Analysis: The weights of the tissues from the test groups are statistically compared to those of the control group that received only the reference androgen. A significant decrease in the weight of at least two of the five androgen-dependent tissues indicates anti-androgenic activity.

Signaling Pathway

The biological effects of androgens and anti-androgens are mediated through the androgen receptor signaling pathway.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation T Testosterone SRD5A 5α-reductase T->SRD5A Inhibited by Finasteride, Dutasteride, This compound (proposed) DHT Dihydrotestosterone (DHT) AR_inactive Inactive Androgen Receptor (AR) (bound to heat shock proteins) DHT->AR_inactive Binding SRD5A->DHT AR_active Active AR-Ligand Complex AR_inactive->AR_active AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

References

Evaluating the Specificity of 17,17-(Ethylenedioxy)androst-4-en-3-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of androgen receptor (AR) modulation, understanding the specificity of a compound is paramount. This guide provides a comparative analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one against established androgen receptor antagonists, offering a framework for evaluating its potential in a research context. While quantitative data on this compound is limited in publicly accessible literature, this guide synthesizes available information and presents it alongside data for well-characterized alternatives to aid in experimental design and compound selection.

Introduction to Androgen Receptor Signaling

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male phenotypes, as well as in the progression of prostate cancer. Upon binding to androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of target genes. Antagonists of the AR are critical tools in both research and clinical settings to probe and inhibit these pathways. The specificity of these antagonists is a key determinant of their utility and potential off-target effects.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a-Reductase 5a-Reductase Testosterone->5a-Reductase Conversion DHT DHT 5a-Reductase->DHT AR-HSP Complex AR-HSP Complex DHT->AR-HSP Complex Binding & HSP Dissociation AR AR Activated AR Activated AR Dimer AR->Activated AR Dimerization HSP HSP ARE Androgen Response Element (DNA) Activated AR->ARE Nuclear Translocation & DNA Binding Gene Transcription Gene Transcription ARE->Gene Transcription Initiates This compound This compound This compound->5a-Reductase Inhibits AR Antagonists AR Antagonists AR Antagonists->AR-HSP Complex Inhibits Binding AR Antagonists->Activated AR:n Inhibits Nuclear Translocation AR Competitive Binding Assay Workflow Start Start Prepare_AR_Source Prepare Androgen Receptor Source (e.g., rat prostate cytosol) Start->Prepare_AR_Source Incubate Incubate AR with Radiolabeled Ligand (e.g., [3H]-DHT) and varying concentrations of test compound Prepare_AR_Source->Incubate Separate Separate Bound from Unbound Ligand (e.g., hydroxylapatite precipitation) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data to Determine IC50 and Ki values Quantify->Analyze End End Analyze->End

"side-by-side comparison of 17,17-(Ethylenedioxy)androst-4-en-3-one and testosterone"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the synthetic steroid 17,17-(Ethylenedioxy)androst-4-en-3-one and the endogenous androgen, testosterone. The information presented herein is intended to support research and development activities by offering a comprehensive overview of their respective biochemical and physiological properties, supported by available experimental data.

Introduction

Testosterone is the primary male sex hormone and an anabolic steroid, playing a crucial role in the development of male reproductive tissues and promoting secondary sexual characteristics.[1][2] Its effects are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3][4] this compound, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic derivative of androstenedione.[5] While structurally related to androgens, its biological activity appears to differ significantly from that of testosterone.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures and properties of these two compounds.

PropertyThis compoundTestosterone
Synonyms 4-androstene-3,17-dione-17-cyclic ethylene ketal17β-Hydroxyandrost-4-en-3-one
Chemical Formula C₂₁H₃₀O₃C₁₉H₂₈O₂
Molecular Weight 330.46 g/mol 288.42 g/mol
Structure A four-ring steroid backbone with a ketone group at C3 and an ethylenedioxy group protecting the ketone at C17.A four-ring steroid backbone with a hydroxyl group at C17 and a ketone group at C3.

Mechanism of Action and Biological Activity

The primary distinction between these two compounds lies in their interaction with the androgen signaling pathway.

Testosterone acts as a potent agonist of the androgen receptor.[1][2] Upon entering a cell, it can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. Both testosterone and DHT bind to the AR, causing its translocation to the nucleus, where it regulates the transcription of target genes. This signaling cascade is responsible for the anabolic and androgenic effects of testosterone.[3][4][6]

Signaling Pathway of Androgen Action

The following diagram illustrates the classical androgen signaling pathway, highlighting the points of action for both testosterone and the putative inhibitory effects of this compound.

AndrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T_out Testosterone T_in Testosterone T_out->T_in Diffusion Compound_X_out This compound Compound_X_in This compound Compound_X_out->Compound_X_in Diffusion SRD5A 5α-reductase T_in->SRD5A Compound_X_in->SRD5A Inhibition AR Androgen Receptor (AR) Compound_X_in->AR Antagonism DHT DHT SRD5A->DHT DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT AR_DHT_nuc AR-DHT Complex AR_DHT->AR_DHT_nuc Translocation ARE Androgen Response Element (ARE) AR_DHT_nuc->ARE Gene Target Gene Transcription ARE->Gene

Caption: Androgen signaling pathway. (Within 100 characters)

Quantitative Performance Data

Quantitative data for testosterone's biological activity is well-established. In contrast, specific experimental values for this compound are not widely reported.

Table 1: Androgen Receptor Binding Affinity
CompoundReceptorLigandK_d (M)Notes
TestosteroneRat Androgen Receptor[³H]Testosterone2 to 5 x 10⁻¹⁰Dihydrotestosterone (DHT) binds with approximately 2-fold higher affinity.[3][8]
This compound--Not AvailableDescribed as an inhibitor of receptor binding.[7]
Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
CompoundAnabolic:Androgenic RatioNotes
Testosterone1:1Serves as the reference standard for anabolic and androgenic activity.[1][9]
This compoundNot AvailableExpected to show anti-androgenic or no androgenic activity based on its proposed mechanism.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Workflow Diagram:

AR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis AR_prep Prepare Androgen Receptor Cytosol Incubate Incubate AR, Radioligand, and Test Compound AR_prep->Incubate Radioligand Prepare [³H]-Testosterone (Radioligand) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., charcoal adsorption) Incubate->Separate Scintillation Quantify Bound Radioligand via Scintillation Counting Separate->Scintillation Analysis Calculate IC₅₀/Kᵢ Scintillation->Analysis

Caption: Workflow for a competitive AR binding assay. (Within 100 characters)

Methodology:

  • Receptor Preparation: Androgen receptors are typically isolated from the ventral prostate of castrated rats. The tissue is homogenized in a buffer solution and centrifuged to obtain a cytosol fraction containing the receptors.

  • Incubation: A constant concentration of radiolabeled testosterone (e.g., [³H]-testosterone) is incubated with the receptor preparation in the presence of varying concentrations of the test compound. A control group with no test compound is included to determine maximum binding, and a group with a large excess of non-radiolabeled testosterone is used to determine non-specific binding.

  • Separation: After incubation, the unbound radioligand is separated from the receptor-bound radioligand. This can be achieved by methods such as charcoal adsorption, where the charcoal binds the free radioligand, followed by centrifugation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated. The Kᵢ (inhibition constant) can be derived from the IC₅₀ value.

Hershberger Bioassay

This in vivo assay is the standard method for assessing the androgenic and anti-androgenic activity of a substance.

Workflow Diagram:

Hershberger_Assay Castration Castrate Peripubertal Male Rats Recovery Recovery Period (7-14 days) Castration->Recovery Dosing Daily Dosing with Test Compound (10 days) Recovery->Dosing Necropsy Necropsy 24h after Last Dose Dosing->Necropsy Tissue_Weighing Excise and Weigh Androgen-Dependent Tissues Necropsy->Tissue_Weighing Data_Analysis Statistical Analysis of Tissue Weights Tissue_Weighing->Data_Analysis

Caption: Workflow for the Hershberger bioassay. (Within 100 characters)

Methodology:

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.[10]

  • Dosing: After a recovery period, the animals are treated daily with the test substance for 10 consecutive days.[10] To test for androgenic activity, the substance is administered alone. To test for anti-androgenic activity, it is co-administered with a reference androgen like testosterone propionate.

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and five androgen-dependent tissues are excised and weighed: the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[11]

  • Data Analysis: The weights of these tissues are compared between the treated and control groups. A statistically significant increase in tissue weights indicates androgenic activity, while a significant decrease in the presence of a reference androgen indicates anti-androgenic activity.

Summary and Conclusion

Testosterone is a well-characterized androgen receptor agonist with both anabolic and androgenic properties. Its mechanism of action and biological effects have been extensively studied and quantified.

This compound, in contrast, is described as a potential 5α-reductase inhibitor and/or androgen receptor antagonist. This suggests its biological effects would be to counteract, rather than mimic, the actions of testosterone. This profile makes it a compound of interest for applications where androgenic effects are undesirable.

For drug development professionals, the key takeaway is the opposing nature of these two compounds. While testosterone serves as a baseline for androgenic and anabolic activity, this compound represents a potential lead for the development of anti-androgenic therapies. Further quantitative experimental studies are required to fully elucidate the potency and specificity of this compound's inhibitory activities.

References

Benchmarking 17,17-(Ethylenedioxy)androst-4-en-3-one Against Known Androgens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of 17,17-(Ethylenedioxy)androst-4-en-3-one against well-established androgens. While existing literature primarily discusses this compound in the context of cosmetics, citing its potential as a 5α-reductase inhibitor and an inhibitor of dihydrotestosterone (DHT) binding to the androgen receptor (AR), there is a notable absence of quantitative, peer-reviewed data on its direct androgenic or anti-androgenic activity.[1] This document outlines the requisite experimental protocols to quantitatively assess its performance and facilitate a direct comparison with benchmark androgens like testosterone and dihydrotestosterone (DHT).

Data Presentation: A Framework for Comparison

To facilitate a direct and quantitative comparison, experimental data should be organized as presented in the tables below. Data for benchmark androgens are provided where available in the scientific literature. The corresponding data for this compound would need to be generated through the experimental protocols detailed in the subsequent section.

Table 1: Androgen Receptor Binding Affinity

This table should be used to compare the relative affinity of the compounds for the androgen receptor. This is typically determined through competitive binding assays.

CompoundBinding Affinity (Kd, nM)IC50 (nM)
Benchmark Androgens
Testosterone~1-2[2]Not widely reported
Dihydrotestosterone (DHT)~0.2-0.5[3]3.2[4]
Test Compound
This compoundData not availableData not available

Table 2: In Vitro Androgenic Activity (Transactivation Assay)

This table is designed to compare the ability of the compounds to activate the androgen receptor and initiate the transcription of target genes. This is commonly measured using reporter gene assays.

CompoundEC50 (nM)
Benchmark Androgens
Testosterone~0.66
Dihydrotestosterone (DHT)~0.13
Test Compound
This compoundData not available

Table 3: In Vivo Androgenic and Anabolic Activity (Hershberger Assay)

This table provides a template for summarizing the in vivo effects of the compound on androgen-sensitive tissues in a castrated rat model.

CompoundDose (mg/kg/day)Ventral Prostate Weight (mg)Seminal Vesicle Weight (mg)Levator Ani Muscle Weight (mg)
Benchmark Androgen
Testosterone PropionateDose-dependentDose-dependent increaseDose-dependent increaseDose-dependent increase
Test Compound
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

To generate the necessary data for this compound, the following established protocols are recommended.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound for the androgen receptor compared to a radiolabeled androgen, typically [3H]-DHT.

Methodology:

  • Preparation of Cytosol: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of castrated rats.

  • Competitive Binding: Incubate the cytosolic preparation with a constant concentration of [3H]-DHT and varying concentrations of the unlabeled test compound (this compound) or a known androgen (e.g., DHT for a standard curve).

  • Separation of Bound and Unbound Ligand: Separate the receptor-bound [3H]-DHT from the unbound fraction using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound [3H]-DHT against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for Androgenic Activity

Objective: To assess the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.

Methodology:

  • Cell Culture and Transfection: Use a suitable cell line that expresses the androgen receptor (e.g., PC3/AR, LNCaP). Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs) and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound, a known androgen (e.g., DHT as a positive control), or a vehicle control.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and appropriate substrates.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Hershberger Bioassay

Objective: To evaluate the in vivo androgenic or anti-androgenic effects of this compound in a standardized animal model.

Methodology:

  • Animal Model: Use surgically castrated prepubertal male rats. This removes the endogenous source of androgens, making the androgen-sensitive tissues responsive to exogenous compounds.

  • Dosing: Administer this compound daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group treated with a known androgen like testosterone propionate.

  • Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect the following androgen-sensitive tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Tissue Weight Measurement: Record the wet weight of each tissue.

  • Data Analysis: Statistically compare the tissue weights of the treated groups to the vehicle control group. A significant increase in the weights of these tissues indicates androgenic activity. To assess anti-androgenic activity, the test compound would be co-administered with testosterone propionate, and a significant decrease in tissue weights compared to the testosterone propionate-only group would indicate anti-androgenic effects.

Mandatory Visualizations

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_dimer AR Dimerization AR->AR_dimer HSP HSP AR_HSP->AR HSP Dissociation ARE ARE AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay AR Competitive Binding Assay (Determine Ki, IC50) Data_Analysis_1 Comparative Data Analysis (Tables 1 & 2) Binding_Assay->Data_Analysis_1 Quantitative Data Transactivation_Assay Luciferase Reporter Gene Assay (Determine EC50) Transactivation_Assay->Data_Analysis_1 Functional Data Hershberger_Assay Hershberger Bioassay (Assess Androgenic/Anabolic Activity) Data_Analysis_2 Comparative Data Analysis (Table 3) Hershberger_Assay->Data_Analysis_2 Tissue Weight Data Final_Report Comprehensive Comparison Guide Data_Analysis_1->Final_Report Data_Analysis_2->Final_Report

References

Safety Operating Guide

Personal protective equipment for handling 17,17-(Ethylenedioxy)androst-4-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 17,17-(Ethylenedioxy)androst-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the nature of this steroidal compound, it is prudent to handle it as a potentially hazardous substance, following protocols for similar hazardous drugs to minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to create a barrier between the handler and the chemical, preventing exposure through inhalation, skin contact, or ingestion.[1][2] The following table summarizes the required PPE for handling this compound, based on guidelines for hazardous drugs.[3][4][5]

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double GlovesChemotherapy-rated gloves (ASTM D6978)Prevents skin contact with the compound. The outer glove is removed in the containment area, and the inner glove is removed after leaving.
Body Protection Disposable GownPolyethylene-coated polypropylene or similar laminate material; solid front, long sleeves with tight-fitting cuffsProtects against splashes and contamination of personal clothing. Gowns should be changed every 2-3 hours or immediately upon contamination.[4]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliantProtects eyes and face from splashes, sprays, and aerosols.[3][4]
Respiratory Protection N95 Respirator or higherNIOSH-approved and fit-testedMinimizes inhalation of airborne particles, especially during procedures that may generate dust or aerosols.[3][4]
Head & Foot Protection Hair Cover & Double Shoe CoversDisposablePrevents contamination of hair and shoes, and reduces the tracking of contaminants outside the work area.[3][4]

Operational Plan for Handling

This step-by-step guide ensures a safe and controlled process for working with this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Designate a specific area for receiving and unpacking hazardous chemicals.

  • Wear a single pair of chemotherapy-rated gloves and a lab coat.

  • If the primary container is not plastic, wear an elastomeric half-mask with a multi-gas cartridge and P100-filter until the integrity of the packaging is confirmed.[4]

  • Carefully inspect the package for any signs of damage or leakage.

  • If the package is compromised, implement spill control procedures immediately.

  • Wipe the exterior of the primary container with a suitable deactivating agent.

2. Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a designated, well-ventilated, and restricted-access area.

  • Recommended storage is in a refrigerator at 2-8°C.[6]

  • Segregate from incompatible materials.

3. Compounding and Handling:

  • All handling of the solid compound or solutions should be performed within a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • Don all required PPE as outlined in the table above.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for this compound.

  • Clean and decontaminate all surfaces and equipment after each use.

4. Spill Management:

  • Have a spill kit readily available.

  • Evacuate the immediate area.

  • Don appropriate PPE, including respiratory protection.

  • Contain the spill using absorbent materials from the spill kit.

  • Decontaminate the area with an appropriate cleaning agent.

  • Collect all contaminated materials in a labeled hazardous waste container.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and exposure to others.

1. Personal Protective Equipment (PPE) Disposal:

  • Outer gloves and disposable gowns should be removed before leaving the immediate work area and disposed of in a designated hazardous waste container.[4]

  • All other contaminated PPE should be placed in a sealed bag within the containment area before being moved to the hazardous waste container.

2. Chemical Waste Disposal:

  • Unused or waste this compound must be disposed of as hazardous chemical waste.

  • Collect all solid and liquid waste in clearly labeled, leak-proof containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

3. Sharps Disposal:

  • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling in C-PEC cluster_cleanup Post-Handling cluster_disposal Waste Management A Review SDS & SOPs B Don Full PPE A->B Proceed if understood C Weighing & Compounding B->C Enter C-PEC D Experiment/Procedure C->D E Decontaminate Surfaces & Equipment D->E Complete work F Doff Outer Gloves & Gown E->F G Segregate & Dispose of Waste F->G Exit C-PEC H Doff Remaining PPE G->H I Hand Washing H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.